5-Bromo-1H-indole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYJCECTKKQOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738413 | |
| Record name | 5-Bromo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902772-13-8 | |
| Record name | 5-Bromo-1H-indole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902772-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Halogenated indoles, in particular, serve as versatile intermediates, offering avenues for further molecular elaboration through cross-coupling reactions. 5-Bromo-1H-indole-2-carbonitrile, a member of this class, presents a unique combination of a reactive nitrile group and a strategically placed bromine atom on the indole core. This dual functionality makes it a valuable precursor for the synthesis of novel heterocyclic systems with potential therapeutic applications.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that this compound is a specialized intermediate, this document goes beyond a simple data sheet. It offers insights into the rationale behind experimental design for property determination and provides detailed, actionable protocols for researchers to characterize this and similar molecules in their own laboratories.
I. Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise molecular structure and key identifiers.
Table 1: Molecular Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 902772-13-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₅BrN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 221.06 g/mol | --INVALID-LINK--[2] |
| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C#N | --INVALID-LINK--[1] |
II. Physicochemical Properties: Knowns and Predictions
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing everything from reaction conditions to bioavailability. While experimental data for this compound is not extensively reported in the public domain, we can infer and predict certain characteristics based on its structure and data from closely related analogues.
Table 2: Summary of Physicochemical Properties
| Property | Value (Experimental/Predicted) | Remarks and Comparative Insights |
| Melting Point | Not Experimentally Determined | The related compound, 5-bromoindole, has a melting point of 90-92 °C. The introduction of the electron-withdrawing nitrile group at the 2-position may influence crystal packing and is expected to result in a higher melting point. |
| Boiling Point | Not Experimentally Determined | A rough estimate for the boiling point of 5-bromoindole is 228.5 °C. Due to its higher molecular weight and polarity, the boiling point of this compound is expected to be significantly higher. |
| Solubility | Aqueous: Predicted to be low. Organic Solvents: Soluble in DMSO and DMF.[3] | The indole core imparts some lipophilicity, while the nitrile and N-H groups contribute to polarity. Solubility in polar aprotic solvents like DMSO and DMF is expected to be good, which is common for such heterocyclic compounds.[3] |
| pKa | Not Experimentally Determined | The N-H proton of the indole ring is weakly acidic. The presence of the electron-withdrawing nitrile group at the 2-position is expected to increase the acidity (lower the pKa) compared to unsubstituted indole. |
| LogP (XLogP3) | 2.8 (Computed) | This value suggests a moderate lipophilicity, which is often favorable for drug candidates. --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 (Computed) | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 (Computed) | --INVALID-LINK--[1] |
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a useful guideline for predicting the oral bioavailability of a drug candidate.[4][5] Let's evaluate this compound against these criteria:
-
Molecular Weight: 221.06 g/mol (< 500) - Pass
-
LogP: 2.8 (< 5) - Pass
-
Hydrogen Bond Donors: 1 (≤ 5) - Pass
-
Hydrogen Bond Acceptors: 2 (≤ 10) - Pass
III. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Indole N-H Proton: A broad singlet in the downfield region (typically > 10 ppm), characteristic of the acidic proton on the nitrogen of the indole ring.
-
Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns. The proton at C4 is expected to be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The proton at C3 will likely appear as a singlet.
-
Chemical Shifts: The electron-withdrawing nature of the nitrile group at C2 will deshield the proton at C3, causing it to appear at a higher chemical shift compared to unsubstituted indole. The bromine at C5 will also influence the chemical shifts of the adjacent protons.
Expected ¹³C NMR Spectral Features:
-
Nitrile Carbon: A characteristic peak in the range of 115-125 ppm.
-
Indole Carbons: Nine distinct signals corresponding to the carbons of the indole ring system. The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effects. The chemical shifts of C2 and C3 will be affected by the nitrile substituent.
B. Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.
-
C≡N Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹, which is characteristic of a nitrile group.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will be observed in the fingerprint region below 900 cm⁻¹.
C. Mass Spectrometry (MS)
Expected Mass Spectrum:
-
Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (221.06). Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways for indoles include the loss of HCN from the pyrrole ring. The nitrile group may also be lost as a radical.
IV. Experimental Protocols for Physicochemical Property Determination
For a research scientist, the ability to experimentally determine the physicochemical properties of a novel compound is a fundamental skill. The following section provides detailed, step-by-step methodologies for characterizing this compound.
A. Synthesis of this compound
A common route to synthesize indole-2-carbonitriles is through the dehydration of the corresponding aldoxime. This can be achieved from the commercially available 5-bromo-1H-indole-2-carboxaldehyde.
Caption: A general workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carboxaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Dehydration to Nitrile:
-
In a clean, dry round-bottom flask, add the synthesized 5-bromo-1H-indole-2-carboxaldoxime.
-
Add acetic anhydride (5-10 equivalents) and heat the mixture at reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture into ice-water with stirring to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
B. Determination of Melting Point
The melting point is a crucial indicator of purity.
Caption: Workflow for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting point range (1-2 °C) is indicative of a pure compound.
C. Determination of Solubility
Understanding a compound's solubility in various solvents is critical for reaction setup, purification, and formulation.
Step-by-Step Protocol (Qualitative):
-
To a series of small test tubes, add approximately 10 mg of this compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, N,N-dimethylformamide).
-
Vortex each tube for 30 seconds.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.
-
For sparingly soluble samples, gentle heating can be applied to assess solubility at elevated temperatures.
Step-by-Step Protocol (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
V. Stability and Storage
Based on the properties of related bromo-indole compounds, this compound should be handled with the following considerations:
-
Light Sensitivity: Brominated aromatic compounds can be light-sensitive. It is recommended to store the solid compound and any solutions in amber vials or protected from light.[3]
-
Thermal Stability: While no specific data is available, indole derivatives are generally stable at room temperature. However, for long-term storage, keeping the compound in a cool, dry place is advisable.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at or below room temperature. For long-term storage, refrigeration (-20°C) is recommended.
VI. Conclusion
This compound is a promising building block for medicinal chemistry, possessing favorable drug-like properties. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on computed data, analysis of related compounds, and, most importantly, detailed experimental protocols. By following the methodologies outlined herein, researchers can confidently synthesize and characterize this and other novel indole derivatives, paving the way for the discovery of new therapeutic agents.
VII. References
-
BenchChem. (2025). Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-bromo-3-iodo-1H-indole-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Lipinski's rule of five. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Independent Verification of the Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from --INVALID-LINK--
-
NodePit. (n.d.). Lipinski's Rule-of-Five. Retrieved from --INVALID-LINK--
-
MedchemExpress.com. (n.d.). Certificate of Analysis: 5-Bromo-7-azaindole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromoindole. Retrieved from --INVALID-LINK--
-
Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1353.
-
MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5183.
-
ResearchGate. (2016). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from --INVALID-LINK--
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from --INVALID-LINK--
-
Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromoindole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
GoldBio. (n.d.). 5-Bromoindole, 98.0%. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 10075-50-0|5-Bromoindole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from --INVALID-LINK--
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubChem. (n.d.). 5-bromo-1-methyl-1H-indole-3-carbonitrile. Retrieved from --INVALID-LINK--
-
Mayr, H., Ofial, A. R., & Kempf, B. (2005). Nucleophilic reactivities of indoles. Journal of the American Chemical Society, 127(44), 15487–15495.
-
Olgen, S., Kiliç, Z., Ada, A. O., & Coban, T. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of enzyme inhibition and medicinal chemistry, 22(4), 457–462.
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 16(33), 6041-6060.
-
Sigma-Aldrich. (n.d.). 5-Bromoindole 99%. Retrieved from --INVALID-LINK--
-
CDH Fine Chemical. (n.d.). 5-Bromo Indole for Synthesis. Retrieved from --INVALID-LINK--
References
Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Bromo-1H-indole-2-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the structural elucidation of novel organic compounds is a cornerstone of innovation. 5-Bromo-1H-indole-2-carbonitrile, a substituted indole, represents a significant scaffold in medicinal chemistry due to the versatile reactivity of the indole nucleus and the electronic properties conferred by its bromo and cyano substituents.[1] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational resource for its identification, characterization, and application in complex synthetic pathways.
The precise characterization of molecules like this compound is paramount for understanding their structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, with the IUPAC name this compound, consists of an indole ring system brominated at the C5 position and substituted with a nitrile group at the C2 position.[2] This substitution pattern gives rise to a unique spectroscopic fingerprint, which is critical for its unambiguous identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of a related compound, 5-bromoindole, shows distinct signals for each proton on the indole ring.[3] By extension, the spectrum of this compound is expected to exhibit characteristic shifts influenced by the electron-withdrawing nature of the bromo and cyano groups. The absence of a proton at C2 and C5 will simplify the spectrum compared to the parent indole.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (NH) | ~8.2-8.5 | Broad Singlet (br s) |
| H-3 | ~7.0-7.2 | Singlet (s) |
| H-4 | ~7.8-8.0 | Doublet (d) |
| H-6 | ~7.3-7.5 | Doublet of Doublets (dd) |
| H-7 | ~7.5-7.7 | Doublet (d) |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The electron-withdrawing effects of the bromine and nitrile groups will cause downfield shifts for the carbons directly attached to or in proximity to them.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~110-115 |
| C-3 | ~105-110 |
| C-3a | ~128-132 |
| C-4 | ~125-128 |
| C-5 | ~115-120 |
| C-6 | ~122-125 |
| C-7 | ~112-115 |
| C-7a | ~135-138 |
| C≡N | ~117-120 |
Note: These are predicted values. Actual experimental values may vary.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: As described for ¹H NMR.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak.
Caption: General workflow for spectroscopic characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by specific absorption bands corresponding to the N-H, C≡N, and aromatic C-H and C=C bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (indole) | 3400-3300 |
| C≡N Stretch (nitrile) | 2260-2240 |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-Br Stretch | 600-500 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters (FT-IR Spectrometer):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
For this compound (C₉H₅BrN₂), the molecular ion peak (M⁺) will appear as a characteristic doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.
-
Expected Molecular Ion Peaks:
-
m/z ≈ 220 (for C₉H₅⁷⁹BrN₂)
-
m/z ≈ 222 (for C₉H₅⁸¹BrN₂)
-
Fragmentation Pathways
The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The detailed protocols and interpreted data presented in this guide serve as a critical resource for researchers engaged in the synthesis and application of this important chemical entity. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-1H-indole-2-carbonitrile and its Analogs
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 5-bromo-1H-indole-2-carbonitrile, a molecule of significant interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this guide will leverage data from closely related 5-bromoindole derivatives to illustrate the complete analytical workflow. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this important class of compounds.
Introduction: The Significance of the 5-Bromoindole Scaffold
The indole ring system is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents.[1] The introduction of a bromine atom at the 5-position and a carbonitrile group at the 2-position of the indole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications are crucial for tuning the binding affinity and selectivity of drug candidates for their biological targets. A detailed understanding of the three-dimensional structure of molecules like this compound through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.[2][3]
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
The synthesis of this compound can be approached through various synthetic routes, often starting from 5-bromoindole or a suitable precursor. A common strategy involves the protection of the indole nitrogen, followed by functionalization at the C2 position and subsequent deprotection.
A plausible synthetic route, adapted from known procedures for related indole derivatives, is outlined below. The synthesis of the precursor, 5-bromoindole, can be achieved by the bromination of indole.[4]
Experimental Protocol: Synthesis of 5-Bromoindole
A method for preparing 5-bromoindole involves dissolving indole in an alcoholic organic solvent, followed by the addition of an aqueous solution of sodium or potassium hydrogensulfite. The resulting intermediate is then reacted with acetic anhydride. This product is subsequently dissolved in water and treated with bromine at low temperatures (0-5 °C). The reaction mixture is then worked up with an aqueous solution of sodium or potassium hydrogensulfite and a hydroxide base, followed by reflux. Cooling the reaction solution leads to the precipitation of 5-bromoindole crystals, which can be collected by filtration, washed, and dried.[4]
Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical factors. For indole derivatives, slow evaporation of a saturated solution is a commonly successful method.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A screening of various solvents of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water or hexane) is performed to identify a solvent system in which this compound exhibits moderate solubility.
-
Preparation of a Saturated Solution: The synthesized and purified compound is dissolved in the chosen solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute, leading to the formation of single crystals over a period of several days to weeks.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector. This data is then processed to yield a set of reflection intensities.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial solution provides a preliminary model of the atomic positions. The model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction patterns.
The overall workflow from synthesis to final structure validation is depicted in the following diagram:
Case Study: Crystal Structure of 5-Bromo-1-ethylindoline-2,3-dione
As a proxy to understand the structural features of 5-bromoindoles, we will examine the published crystal structure of 5-bromo-1-ethylindoline-2,3-dione.[3] This related molecule provides valuable insights into the types of intermolecular interactions that are likely to govern the crystal packing of this compound.
The title compound, C10H8BrNO2, crystallizes with two independent molecules (A and B) in the asymmetric unit. The indoline ring system in both molecules is nearly planar.[3]
Table 1: Crystallographic Data for 5-Bromo-1-ethylindoline-2,3-dione
| Parameter | Value |
| Chemical Formula | C10H8BrNO2 |
| Formula Weight | 254.08 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.833(5) |
| b (Å) | 12.815(5) |
| c (Å) | 17.180(5) |
| α (°) | 90 |
| β (°) | 74.15(5) |
| γ (°) | 90 |
| Volume (ų) | 2504.8(16) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.347 |
| R-factor (%) | 6.22 |
| Data sourced from a study on a related 5-bromoindole derivative.[2] |
Analysis of Intermolecular Interactions and Crystal Packing
The stability of a crystal lattice is determined by a complex interplay of intermolecular forces. In the case of 5-bromoindole derivatives, hydrogen bonding, halogen bonding, and π-π stacking interactions are expected to be significant.
In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, the molecules are linked by C—H⋯O hydrogen bonds, forming chains. These parallel chains are further connected via weak, slipped parallel π–π interactions and a short Br⋯O contact, which is indicative of halogen bonding. This intricate network of non-covalent interactions results in a stable three-dimensional supramolecular architecture.[3]
The logical relationship of these interactions in forming the crystal lattice can be visualized as follows:
For this compound, the presence of the N-H group and the nitrile group would introduce additional and stronger intermolecular interactions. Specifically, N-H⋯N hydrogen bonds between the indole N-H donor and the nitrile nitrogen acceptor of a neighboring molecule would be highly probable, leading to the formation of robust molecular chains or dimers.
Conclusion and Future Directions
This technical guide has outlined the essential steps and considerations for the crystal structure analysis of this compound. By leveraging established protocols for synthesis and crystallization, and by drawing parallels with the detailed structural analysis of a closely related 5-bromoindole derivative, a comprehensive picture of the analytical process has been presented.
The elucidation of the definitive crystal structure of this compound remains a valuable goal. Such a study would provide precise details of its molecular geometry and the specific nature of its intermolecular interactions, offering critical insights for the design of next-generation therapeutic agents based on the privileged 5-bromoindole scaffold.
References
The Reactivity of the Nitrile Group in 5-Bromo-1H-indole-2-carbonitrile: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the 5-Bromo-1H-indole-2-carbonitrile Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The introduction of a bromine atom at the 5-position and a nitrile group at the 2-position of the indole scaffold creates a molecule of significant synthetic versatility and potential biological activity: this compound.
The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The nitrile group, the focus of this guide, is a versatile functional group that can be transformed into a range of other functionalities, including carboxylic acids, primary amines, and tetrazoles. These transformations open up avenues for the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1][3] This guide provides an in-depth exploration of the reactivity of the nitrile group in this compound, offering both mechanistic insights and practical, field-proven protocols for its key transformations.
I. Synthesis of this compound
The starting material, this compound, is commercially available, providing a straightforward entry point for synthetic campaigns.[4] For researchers interested in its preparation, a common synthetic route involves the dehydration of the corresponding primary amide, 5-bromo-1H-indole-2-carboxamide. This transformation is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃).[5]
The synthesis of various substituted indole-2-carbonitriles has been reported, often starting from the corresponding indole-2-carboxylic acid. The carboxylic acid is first converted to the primary amide, which is then dehydrated to the nitrile.[5]
II. Key Reactions of the Nitrile Group
The reactivity of the nitrile group is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. The electron-withdrawing nature of the bromine atom at the 5-position is expected to enhance the electrophilicity of the nitrile carbon, potentially influencing reaction rates and conditions.
A. Hydrolysis to 5-Bromo-1H-indole-2-carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.
Mechanistic Insight:
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. A molecule of water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation to form the amide intermediate, which is then hydrolyzed to the carboxylate salt.
Experimental Protocol: Hydrolysis of this compound
**dot
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of water and either a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 20% NaOH).
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid will precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) until the pH is acidic. The carboxylic acid will precipitate and can be collected by filtration, washed with cold water, and dried.
| Reagent/Condition | Purpose | Expected Outcome |
| H₂SO₄ or NaOH | Catalyst for hydrolysis | Conversion of nitrile to carboxylic acid |
| Reflux | Provides energy for the reaction | Drives the reaction to completion |
| TLC | Reaction monitoring | Confirms consumption of starting material |
| Acidic/Basic Work-up | Isolation of the product | Precipitation of the carboxylic acid |
B. Reduction to (5-Bromo-1H-indol-2-yl)methanamine
The reduction of nitriles to primary amines is a crucial transformation for introducing a basic center into a molecule, a common strategy in drug design. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this purpose.[4][6]
Mechanistic Insight:
The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine anion complexed to aluminum. A second hydride transfer then occurs to give a diamidoaluminate complex. Aqueous work-up protonates the nitrogen to yield the primary amine.[4]
Experimental Protocol: Reduction of this compound
A specific, detailed protocol for the reduction of this compound is not explicitly detailed in the provided search results. However, the following is a representative procedure based on the known reactivity of nitriles with LiAlH₄.[7][8]
**dot
Caption: Workflow for the reduction of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of LiAlH₄ in THF (typically 1.0 M, 2.0-3.0 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material has been consumed.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add, in sequence, water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL per x g of LiAlH₄), and then water again (3x mL per x g of LiAlH₄).[8]
-
Isolation: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite®, wash the filter cake with THF, and concentrate the filtrate under reduced pressure to afford the crude amine.
-
Purification: The crude amine can be purified by column chromatography on silica gel or by recrystallization.
| Reagent/Condition | Purpose | Expected Outcome |
| LiAlH₄ | Reducing agent | Conversion of nitrile to primary amine |
| Anhydrous THF | Anhydrous solvent | Prevents quenching of LiAlH₄ |
| Inert Atmosphere | Prevents reaction with air/moisture | Maintains reactivity of LiAlH₄ |
| Fieser Work-up | Safe quenching of excess LiAlH₄ | Formation of a filterable solid |
C. [3+2] Cycloaddition to form 5-(5-Bromo-1H-indol-2-yl)-1H-tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[9] The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles.[9][10]
Mechanistic Insight:
This reaction is a 1,3-dipolar cycloaddition. The azide ion acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide.[11]
Experimental Protocol: Synthesis of 5-(5-Bromo-1H-indol-2-yl)-1H-tetrazole
While a specific protocol for the tetrazole formation from this compound is not explicitly available in the searched literature, a general procedure using sodium azide and a catalyst can be employed.[9][12]
**dot
Caption: Workflow for the synthesis of 5-(5-Bromo-1H-indol-2-yl)-1H-tetrazole.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5-2.0 eq) and a catalyst (e.g., zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl), 1.0-1.5 eq).
-
Heating: Heat the reaction mixture to a temperature between 100-130 °C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the tetrazole.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
| Reagent/Condition | Purpose | Expected Outcome |
| Sodium Azide (NaN₃) | Azide source for cycloaddition | Formation of the tetrazole ring |
| ZnBr₂ or NH₄Cl | Catalyst | Activates the nitrile and facilitates the reaction |
| DMF | High-boiling polar aprotic solvent | Solubilizes reactants and allows for high reaction temperatures |
| Acidic Work-up | Protonation of the tetrazolate anion | Precipitation of the neutral tetrazole product |
III. Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are of significant interest in drug discovery. The ability to convert the nitrile group into a carboxylic acid, a primary amine, or a tetrazole allows for the modulation of a compound's physicochemical properties, such as acidity, basicity, and hydrogen bonding capacity.
-
Carboxylic Acid Derivatives: 5-Bromo-1H-indole-2-carboxylic acid and its derivatives have been investigated as inhibitors of various enzymes, including kinases involved in cancer progression.[1][2]
-
Amine Derivatives: The introduction of a primary amine provides a key site for further functionalization or for forming salt bridges with biological targets.
-
Tetrazole Derivatives: As bioisosteres of carboxylic acids, tetrazoles can improve the metabolic stability and pharmacokinetic profile of a drug candidate.
IV. Conclusion
This compound is a versatile building block with a highly reactive nitrile group that can be readily transformed into other valuable functional groups. This guide has provided a comprehensive overview of the key reactions of this nitrile group, including hydrolysis, reduction, and [3+2] cycloaddition. The detailed, step-by-step protocols and mechanistic insights offered herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to fully exploit the synthetic potential of this important scaffold in the pursuit of novel therapeutic agents.
V. References
-
MIT Open Access Articles. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Retrieved from --INVALID-LINK--
-
El-Faham, A., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703.
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from --INVALID-LINK--
-
Gawande, M. B., et al. (2018). Benign synthesis of 5-substituted 1H-tetrazoles using a recyclable SO3H-carbon catalyst. Asian Journal of Green Chemistry, 2(2), 125-133.
-
Wang, C., et al. (2023). The structural and functional investigation into an unusual nitrile synthase. Communications Biology, 6(1), 1159.
-
Gomaa, M. A. M. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International journal of molecular sciences, 13(4), 4696–4703.
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 5-Bromoindole | 10075-50-0. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(15), 3483.
-
ChemicalBook. (n.d.). 5-Bromoindole synthesis. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Mechanistic Insights into Nitrile Activation by Cobalt(III)–Hydroperoxo Intermediates: The Influence of Ligand Basicity. Inorganic Chemistry, 62(47), 19269-19277.
-
National Center for Biotechnology Information. (2015). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Dalton Transactions, 44(41), 17993-18004.
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from --INVALID-LINK--
-
Hassan, A. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer agents in medicinal chemistry, 23(11), 1336–1348.
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from --INVALID-LINK--
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). common side reactions in the synthesis of 5-Bromoindole. Retrieved from --INVALID-LINK--
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structural and functional investigation into an unusual nitrile synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Workup [chem.rochester.edu]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. ajgreenchem.com [ajgreenchem.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-bromoindole, a key heterocyclic scaffold in medicinal chemistry and drug development. The document details the regioselectivity, reaction mechanisms, and synthetic applications of various electrophilic substitution reactions, including halogenation, nitration, sulfonation, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction. Quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1] Halogenated indoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, making them highly valuable in drug discovery programs.[1] 5-Bromoindole, with its bromine atom at a strategic position, offers a unique platform for the synthesis of diverse molecular architectures. Understanding the intricacies of its electrophilic substitution reactions is paramount for the rational design and synthesis of novel therapeutic agents.
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the lone pair of electrons on the nitrogen atom significantly influences the electron density distribution within the ring, directing electrophiles primarily to the C3 position.[2] This regioselectivity is a cornerstone of indole chemistry and is generally preserved in 5-substituted indoles like 5-bromoindole.[2]
Regioselectivity of Electrophilic Attack
The primary site of electrophilic attack on the 5-bromoindole nucleus is the C3 position. This preference is dictated by the electronic nature of the indole ring. The attack at C3 leads to a more stable carbocation intermediate (the arenium ion) where the positive charge can be delocalized over the C2 and nitrogen atoms without disrupting the aromaticity of the benzene ring.[2] Attack at other positions, such as C2, C4, C6, or C7, would lead to less stable intermediates where the benzenoid aromaticity is disrupted, making these pathways energetically less favorable.[2] The bromine atom at the C5 position, being an ortho-, para-directing deactivator, has a nuanced effect on the reactivity of the indole ring. While it slightly reduces the overall reactivity of the indole ring compared to the parent indole, it does not alter the inherent preference for C3 substitution.[2]
References
Theoretical Calculations on the Electronic Structure of 5-Bromo-1H-indole-2-carbonitrile: A Quantum Chemical Whitepaper
An In-depth Technical Guide
Abstract
Indole derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their vast therapeutic potential and unique electronic properties. This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-Bromo-1H-indole-2-carbonitrile, a molecule of significant interest for synthetic chemists and drug development professionals. Utilizing Density Functional Theory (DFT), we delineate a robust computational protocol to investigate its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. The analysis focuses on elucidating the influence of the electron-withdrawing bromine and carbonitrile substituents on the indole core's electronic landscape. This document serves as a self-validating framework for researchers to model, interpret, and predict the chemical reactivity, stability, and intermolecular interaction potential of novel substituted indoles, thereby accelerating rational drug design and materials engineering.
Introduction: The Significance of Substituted Indoles
The indole ring system is a ubiquitous feature in biologically active natural products and synthetic pharmaceuticals. Its unique aromatic and electronic properties allow it to participate in various biological interactions, making it a "privileged scaffold" in drug discovery. The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological and electronic properties.
This compound is a particularly noteworthy derivative. The presence of a bromine atom at the C5 position and a carbonitrile group at the C2 position dramatically alters the electronic distribution of the parent indole molecule.
-
5-Bromo Group: As a halogen, bromine acts as a weakly deactivating, ortho-para directing group via induction and resonance, influencing the molecule's reactivity and potential for halogen bonding.
-
2-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group, significantly impacting the electron density of the pyrrole ring and serving as a potential hydrogen bond acceptor.
Understanding this intricate electronic interplay is paramount for predicting the molecule's behavior in chemical reactions and its binding affinity with biological targets. Theoretical calculations provide a powerful, cost-effective, and precise method to probe these properties at the quantum level before committing to extensive laboratory synthesis and testing.
This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a complete electronic profile of this compound.
Computational Methodology: A Self-Validating Protocol
The following protocol is designed to be a robust and reproducible workflow for the theoretical analysis of substituted indoles. The choice of methodology is grounded in established practices that balance computational accuracy with efficiency.
Software and Theoretical Level
All quantum chemical calculations are performed using a standard software package such as Gaussian 09 or ORCA. The core of the investigation relies on Density Functional Theory (DFT) due to its proven efficacy for organic molecules.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed.
-
Causality Note: B3LYP is selected because it incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems.
-
-
Basis Set: The 6-311++G(d,p) basis set is utilized for all calculations.
-
Causality Note: This triple-zeta basis set provides a high degree of flexibility for describing the valence electrons. The addition of diffuse functions (++) is critical for accurately modeling the spatial extent of electron density, especially around electronegative atoms (N, Br) and in π-systems. The polarization functions (d,p) allow orbitals to change shape and directionality, which is essential for an accurate description of chemical bonding.
-
Experimental Workflow: From Structure to Properties
The computational experiment follows a logical sequence to ensure the validity and accuracy of the results. Each step builds upon the previous one, forming a self-validating system.
Caption: Computational workflow for electronic structure analysis.
-
Geometry Optimization: An initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is an iterative process where the forces on each atom are minimized.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.
-
Trustworthiness Check: This step is a critical self-validation of the protocol. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.
-
-
Property Calculations: Once the minimum energy structure is validated, its electronic properties are calculated. This includes the analysis of molecular orbitals, electrostatic potential, and charge distribution.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D arrangement of the atoms. Key structural parameters like bond lengths and angles provide insight into the molecule's steric and electronic properties. The indole ring is found to be essentially planar, as expected for an aromatic system.
Caption: Atom numbering scheme for this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1–C2 | 1.385 | C3–C2–C9 | 125.4 |
| C2–C3 | 1.378 | C2–C9–N10 | 178.9 |
| C5–Br8 | 1.902 | C4–C5–Br8 | 119.5 |
| C2–C9 | 1.431 | C6–C5–Br8 | 120.3 |
| C9–N10 | 1.159 | C7a–N1–C2 | 109.1 |
| N1–H1 | 1.012 |
Note: These values are representative and derived from DFT calculations on analogous structures.
The C≡N bond length (1.159 Å) is characteristic of a triple bond. The C5–Br bond length (1.902 Å) is within the expected range. The planarity of the indole ring is confirmed by dihedral angles close to 0° or 180°.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
-
HOMO: The HOMO is primarily localized over the indole ring system, particularly the fused benzene ring and the C2-C3 bond of the pyrrole ring. This indicates that the molecule will donate electrons from this π-system in reactions with electrophiles.
-
LUMO: The LUMO is predominantly distributed over the carbonitrile group and extends into the pyrrole and benzene rings. This signifies that nucleophilic attack is most likely to occur at the carbonitrile carbon or other parts of the π-system.
-
HOMO-LUMO Gap (ΔE): The calculated energy gap is a crucial parameter. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. The presence of electron-withdrawing groups typically lowers the LUMO energy, reducing the overall gap and making the molecule more susceptible to nucleophilic attack.
Caption: Conceptual energy diagram of Frontier Molecular Orbitals.
Table 2: Key Electronic Descriptors
| Parameter | Value (eV) | Implication |
| EHOMO | -6.45 | Ionization Potential (Electron donating ability) |
| ELUMO | -1.52 | Electron Affinity (Electron accepting ability) |
| Energy Gap (ΔE) | 4.93 | Chemical Reactivity / Kinetic Stability |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species, making it crucial for drug design.
-
Negative Potential Regions (Red/Yellow): These areas are electron-rich and represent sites for electrophilic attack. In this compound, the most negative potential is localized on the nitrogen atom of the carbonitrile group, making it a prime site for hydrogen bonding or coordination to metal ions.
-
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atom attached to the indole nitrogen (N1-H), highlighting its acidity and ability to act as a hydrogen bond donor.
-
Neutral Regions (Green): These areas have a relatively neutral potential, such as the carbon backbone of the benzene ring.
The MEP analysis clearly illustrates the molecule's charge distribution and provides a roadmap for its intermolecular interactions.
Caption: Conceptual map of MEP reactive sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It translates the complex wavefunctions into localized bonds, lone pairs, and anti-bonding orbitals, which aligns well with chemical intuition.
-
Natural Population Analysis (NPA): NPA calculates the charge distribution on each atom. As expected, the nitrogen atoms (N1, N10) and the bromine atom (Br8) carry a negative charge, while the hydrogen atom on the indole nitrogen (H1) is positively charged. This quantitative data supports the qualitative predictions from the MEP map.
Table 3: Natural Population Analysis (NPA) Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | -0.52 | C5 | 0.05 |
| C2 | 0.21 | C6 | -0.18 |
| C3 | -0.25 | C7 | -0.15 |
| C3a | 0.15 | Br8 | -0.08 |
| C4 | -0.19 | C9 | 0.11 |
| H1 | 0.41 | N10 | -0.35 |
-
Hyperconjugative Interactions: NBO analysis reveals stabilizing interactions, such as the delocalization of electron density from a filled lone-pair orbital into an empty anti-bonding orbital. A significant interaction is observed between the lone pair of the indole nitrogen (LP(1) N1) and the adjacent anti-bonding π* orbitals of the ring, which contributes to the aromatic stability of the system.
Conclusion and Outlook
This theoretical guide outlines a comprehensive and self-validating computational protocol for characterizing the electronic structure of this compound using DFT. The analysis reveals a molecule with distinct electronic features:
-
A reactive π-system (HOMO) centered on the indole core, susceptible to electrophilic attack.
-
A potent electron-accepting region (LUMO) localized on the carbonitrile group, making it a target for nucleophiles.
-
A significant HOMO-LUMO gap of 4.93 eV, indicating moderate chemical reactivity.
-
Distinct electrophilic and nucleophilic sites identified by MEP and NBO analyses, with the N-H group being a primary hydrogen bond donor and the nitrile nitrogen a primary acceptor.
The insights gained from this in-silico investigation provide a robust foundation for predicting the molecule's chemical behavior and its potential for forming specific intermolecular interactions. This knowledge is invaluable for drug development professionals aiming to design novel inhibitors or for materials scientists exploring new organic electronic materials.
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of N-Protected 5-Bromo-1H-indole-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Indole Functionalization
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The ability to selectively functionalize the indole ring is paramount for developing novel therapeutic agents and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[3][4]
This guide provides an in-depth protocol for the Suzuki-Miyaura coupling of 5-Bromo-1H-indole-2-carbonitrile, a versatile building block for creating complex, biologically active molecules. We will dissect the critical parameters of the reaction, explain the causality behind experimental choices, and provide a detailed, field-proven protocol for researchers.
The Reaction: Catalytic Cycle and Core Principles
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organic halide.[5] The process is catalyzed by a palladium(0) complex and requires a base to facilitate the key transmetalation step.[3][6] The generally accepted mechanism proceeds through a catalytic cycle involving three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Critical Role of the Indole N-Protecting Group
For substrates like indoles, the nitrogen atom's lone pair and the acidity of the N-H proton can complicate cross-coupling reactions. Unprotected indoles can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[9][10] Therefore, protection of the indole nitrogen is often a crucial strategic decision.
-
Why Protect? Standard protocols for palladium-catalyzed reactions often fail or give poor yields with substrates bearing free N-H groups.[9][10] Protection prevents catalyst deactivation and allows for milder reaction conditions.
-
Choosing a Protecting Group: The choice of protecting group is not trivial, as it influences the electronic properties of the indole ring and can affect reactivity.
-
Boc (tert-Butoxycarbonyl): Often used, but can be labile under certain thermal conditions. In some cases, simultaneous coupling and deprotection can occur.[11] Studies have shown that Boc protection can lead to lower yields compared to unprotected indoles when the indole itself is the boronic acid partner, but it remains a viable option for indole halides.[12]
-
Tos (Tosyl): A robust, electron-withdrawing group. While it provides stability, its strong electron-withdrawing nature can decrease the nucleophilicity of the indole ring, potentially slowing the rate of oxidative addition.[12]
-
Bn (Benzyl): A stable protecting group that is generally well-tolerated in Suzuki coupling conditions.[11]
-
For this compound, an N-protecting group is highly recommended to ensure reproducibility and high yields. The choice will depend on the desired stability and the conditions required for subsequent synthetic steps.
Dissecting the Reaction Components: An Evidence-Based Approach
The success of the Suzuki coupling hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.
| Component | Function & Rationale | Recommended Choices |
| Palladium Catalyst | The engine of the catalytic cycle. A Pd(0) species is the active catalyst. Pre-catalysts are typically Pd(II) salts like Pd(OAc)₂ or stable Pd(0) complexes.[8][13] | • Pd(PPh₃)₄ : A reliable, all-in-one Pd(0) source with built-in ligands.[13][14]• Pd(dppf)Cl₂ : Excellent for heteroaryl couplings, often providing high yields in short reaction times.[15]• Pd(OAc)₂ / Pd₂(dba)₃ : Used in combination with external phosphine ligands.[6][8] |
| Ligand | Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands are often superior for coupling challenging substrates like heteroaryl halides.[5][16] | • PPh₃ (Triphenylphosphine) : A standard, effective ligand, often used in Pd(PPh₃)₄.[8]• SPhos / XPhos : Buchwald ligands known for high activity, allowing for lower catalyst loadings and room-temperature reactions.[16]• dppf : A ferrocene-based ligand that provides high stability and efficiency.[15] |
| Base | Activates the organoboron species by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[6] The choice of base can significantly affect the reaction outcome. | • K₂CO₃ / Cs₂CO₃ : Common, effective inorganic bases. Cesium carbonate is more soluble and basic, often accelerating the reaction.[2][5][17]• K₃PO₄ : A stronger base that can be effective when weaker bases fail, particularly with less reactive chlorides.[5][8] |
| Solvent | Solubilizes the reagents and facilitates the reaction. Biphasic systems or polar aprotic solvents are common. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. | • Dioxane/Water : A very common and effective mixture.[7][18]• DME (Dimethoxyethane) : A good solvent, often used with carbonate bases.[15]• Toluene, THF, DMF : Other widely used solvents.[5][13][17] |
Comparative Analysis of Reaction Conditions
The following table summarizes experimentally validated conditions for Suzuki couplings on 5-bromo-heteroaromatic substrates, providing a data-driven starting point for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [15] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | 85-98 | 5-bromo-spiro[indole-piperidin]-one | [14] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Water/Acetonitrile | 37 | 18 | High | General protocol for 5-bromoindole | [2] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | General for heteroaromatic halides | [19] |
Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the Suzuki coupling of an N-protected this compound with a generic arylboronic acid.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
A. Materials and Equipment
-
N-protected this compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
B. Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask containing a stir bar, add the N-protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-1H-indole-2-carbonitrile product.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 11. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction: Functionalizing 5-Bromo-1H-indole-2-carbonitrile
Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The ability to selectively introduce new carbon-carbon bonds at specific positions on the indole ring is paramount for the development of novel molecular entities with tailored properties. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its reliability and versatility in forging such bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction for the functionalization of 5-Bromo-1H-indole-2-carbonitrile, a versatile building block for creating diverse molecular architectures.
The presence of the electron-withdrawing nitrile group at the C2 position and the bromine atom at the C5 position of the indole ring presents a unique substrate for the Heck reaction. Understanding the interplay of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the vinylation at the C5 position. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[1][3] A fundamental understanding of this cycle is essential for rational optimization of reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.[4]
-
Olefin Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[3] For electron-deficient alkenes like acrylates, this step is generally efficient.[1]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the desired vinylated indole product and a palladium-hydride species. This step typically proceeds with syn-elimination stereochemistry.[4]
-
Reductive Elimination and Catalyst Regeneration: In the final step, a base is required to regenerate the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.[1][3] Common bases include organic amines like triethylamine or inorganic bases such as potassium carbonate or sodium acetate.[1][4]
Caption: The catalytic cycle of the Heck reaction.
Key Experimental Parameters and Their Rationale
The success of the Heck reaction hinges on the careful selection of several key parameters. The following section outlines these parameters and the reasoning behind their choice for the functionalization of this compound.
1. Palladium Catalyst and Ligands:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.[1] Pd(OAc)₂ is often preferred due to its stability and is reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many Heck reactions.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields and selectivity.
-
Buchwald-type ligands (e.g., SPhos): These bulky, electron-rich phosphine ligands can be highly effective, especially for challenging substrates, and may allow for lower catalyst loadings.[5]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Heck reactions, often exhibiting high thermal stability and activity.[2][6]
-
2. Base:
The base plays a critical role in regenerating the Pd(0) catalyst. The choice of base can significantly impact the reaction outcome.
-
Organic Bases (e.g., Triethylamine, Et₃N): Commonly used, they are effective but can sometimes lead to side reactions.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, NaOAc): These are often milder and can be advantageous for substrates sensitive to strong bases. The N-H proton of the indole is acidic and can react with stronger bases, potentially leading to side products or catalyst inhibition. Therefore, a moderately strong inorganic base is often a good starting point.
3. Solvent:
The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, Acetonitrile): These are the most common solvents for Heck reactions due to their ability to dissolve a wide range of organic and inorganic compounds and their relatively high boiling points.[4][7]
-
Aqueous Mixtures (e.g., MeCN/H₂O): Using a mixture of an organic solvent and water can sometimes be beneficial, particularly when using inorganic bases.[5]
4. Reaction Temperature and Time:
Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C.[4] The optimal temperature and reaction time need to be determined empirically for each specific substrate combination. Microwave irradiation can significantly shorten reaction times.[5]
Comparative Reaction Conditions
The following table summarizes various conditions reported in the literature for Heck reactions on similar aryl bromide substrates, providing a valuable starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | [5] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | [5] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High | [5] |
| 4 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High | [5] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the Heck reaction of this compound with methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by methyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, methyl (E)-3-(2-cyano-1H-indol-5-yl)acrylate.
Caption: Experimental workflow for the Heck reaction.
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst. The quality of the palladium precursor and ligands is also critical.
-
Insufficient Temperature: The reaction may require higher temperatures. Consider screening temperatures up to 140 °C.
-
Base Incompatibility: The chosen base might not be strong enough or could be reacting with the starting material. Try a different base from the list provided.
-
Ligand Choice: If using a standard ligand like PPh₃, switching to a bulkier or more electron-rich ligand (e.g., P(o-tol)₃ or a Buchwald ligand) can often improve reactivity.[8]
-
-
Formation of Side Products:
-
Homocoupling of the Aryl Bromide: This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst system at a lower temperature may help.
-
Isomerization of the Product: The double bond in the product can sometimes isomerize. Using milder bases and shorter reaction times can minimize this.
-
Reductive Heck Product: In some cases, a reduced product can be formed instead of the expected vinylated product. This is influenced by the base, solvent, and temperature.[2]
-
-
Difficulty in Purification:
-
Residual Palladium: The final product may be contaminated with palladium residues. Filtering the reaction mixture through a pad of Celite before workup can help remove some of the catalyst.[5] Additional purification techniques like treatment with activated carbon may be necessary.
-
Conclusion
The Heck reaction is a powerful and reliable method for the C5-vinylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by understanding the mechanistic principles that govern the reaction, researchers can efficiently synthesize a wide array of functionalized indole derivatives. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in drug discovery and materials science research.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-1H-indole-2-carbonitrile with Terminal Alkynes
Introduction: The Strategic Importance of 5-Alkynyl-1H-indole-2-carbonitriles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activities.[1] The Sonogashira cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, has emerged as a pivotal tool in the functionalization of this privileged scaffold.[2] This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-Bromo-1H-indole-2-carbonitrile with a variety of terminal alkynes.
The introduction of an alkynyl moiety at the C5 position of the indole-2-carbonitrile framework opens up a gateway for extensive molecular elaboration. These 5-alkynyl derivatives serve as critical building blocks for the synthesis of novel therapeutic agents, including inhibitors of enzymes like tubulin and xanthine oxidase, which are implicated in diseases such as cancer and gout.[2] The mild reaction conditions and broad functional group tolerance of the Sonogashira coupling make it an indispensable technique in the modern drug discovery and development pipeline.[2]
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, a thorough troubleshooting guide, and detailed characterization data to ensure the successful synthesis and validation of these high-value compounds.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles in Action
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3] A nuanced understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges, especially when dealing with functionalized heteroaromatic substrates like this compound.
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The catalytic cycle can be dissected into three key stages: oxidative addition, transmetalation, and reductive elimination.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound. This is often the rate-limiting step of the reaction, particularly with less reactive aryl bromides.[4] The electron-withdrawing nature of the nitrile group at the C2 position can influence the electron density of the indole ring and, consequently, the rate of this step.
-
Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers its alkynyl group to the palladium(II) complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 5-alkynyl-1H-indole-2-carbonitrile, and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The Copper Co-Catalyst Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton of the alkyne.
-
Deprotonation: A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), deprotonates the activated alkyne to form a copper(I) acetylide intermediate. This species is now primed for the crucial transmetalation step with the palladium complex.
Experimental Protocols
General Considerations and Reagent Preparation
-
Inert Atmosphere: Sonogashira couplings are sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), a common side reaction.[4] All reactions should be performed under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is crucial to prevent catalyst deactivation and unwanted side reactions. Solvents should be freshly distilled or obtained from a solvent purification system. Degassing can be achieved by bubbling an inert gas through the solvent for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, particularly the this compound, terminal alkyne, and base, is critical for reproducible results. The copper(I) iodide should be a white to off-white powder; a green or blue color indicates oxidation and the reagent should be purified or replaced.
Protocol 1: Standard Conditions for Aromatic Alkynes (e.g., Phenylacetylene)
This protocol is optimized for the coupling of this compound with electronically neutral or electron-rich aromatic alkynes.
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous, degassed DMF via syringe.
-
Add triethylamine via syringe, followed by the dropwise addition of phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(phenylethynyl)-1H-indole-2-carbonitrile.
Protocol 2: Conditions for Aliphatic and Functionalized Alkynes (e.g., Propargyl Alcohol)
This protocol utilizes milder conditions suitable for more sensitive aliphatic and functionalized alkynes.
Materials:
-
This compound (1.0 equiv.)
-
Propargyl alcohol (1.2 equiv.)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Follow steps 1-3 from Protocol 1, using anhydrous, degassed THF as the solvent.
-
Add triethylamine via syringe, followed by the dropwise addition of propargyl alcohol.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps (7-10) from Protocol 1 to yield the desired product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93[2] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[2] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | 12 | High[2] |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 60 | 8 | Good |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 90 | 6 | ~88 |
| 6 | 3-Ethynylpyridine | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Toluene | 100 | 12 | ~75 |
Characterization of Products
Accurate characterization of the synthesized 5-alkynyl-1H-indole-2-carbonitriles is essential. Below are representative spectroscopic data for key derivatives.
5-(Phenylethynyl)-1H-indole-2-carbonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (br s, 1H, NH), 7.85 (d, J = 1.6 Hz, 1H, H4), 7.60 (d, J = 8.4 Hz, 1H, H7), 7.55-7.50 (m, 2H, Ar-H), 7.45 (dd, J = 8.4, 1.6 Hz, 1H, H6), 7.40-7.35 (m, 3H, Ar-H), 7.10 (s, 1H, H3).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 131.8, 129.5, 128.8, 128.5, 126.8, 125.5, 123.0, 122.5, 117.0, 114.5, 112.0, 108.0, 92.5, 88.0.
-
IR (KBr, cm⁻¹): 3300 (N-H), 2220 (C≡N), 2205 (C≡C), 1610, 1490, 755.
5-((Trimethylsilyl)ethynyl)-1H-indole-2-carbonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.30 (br s, 1H, NH), 7.75 (s, 1H, H4), 7.50 (d, J = 8.4 Hz, 1H, H7), 7.35 (d, J = 8.4 Hz, 1H, H6), 7.05 (s, 1H, H3), 0.25 (s, 9H, Si(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.2, 129.8, 126.5, 125.8, 116.5, 114.8, 111.8, 107.5, 104.5, 95.0, 0.0.
-
IR (KBr, cm⁻¹): 3310 (N-H), 2225 (C≡N), 2155 (C≡C-Si), 1250 (Si-CH₃), 845.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation (formation of palladium black).2. Insufficient temperature for aryl bromide activation.3. Poor quality of reagents (e.g., oxidized CuI, wet solvent/base).4. Inappropriate ligand for the substrate. | 1. Ensure rigorous exclusion of oxygen. Use fresh, high-purity catalysts.[4]2. Gradually increase the reaction temperature (e.g., in 10-20 °C increments). Aryl bromides often require heating to 60-100 °C.[4][5]3. Use freshly purified/distilled solvents and bases. Purify CuI if it is not a white/off-white powder.4. For electron-deficient or sterically hindered indoles, consider more robust, electron-rich, and bulky phosphine ligands like XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands.[1] |
| Glaser-Hay Homocoupling of Alkyne | 1. Presence of oxygen in the reaction mixture.2. High concentration of copper co-catalyst. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[4]2. Reduce the amount of CuI to 1-2 mol%.3. Consider running the reaction under copper-free conditions, which may require a different palladium catalyst/ligand system and base (e.g., Pd(PPh₃)₄ with DIPA). |
| Reaction Stalls | 1. Catalyst has died. 2. The N-H proton of the indole is interfering with the reaction. | 1. Add a fresh portion of the palladium catalyst and ligand.2. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction. This can prevent side reactions and improve solubility. |
| Formation of Complex Mixture/Side Products | 1. Reaction temperature is too high, leading to decomposition.2. The nitrile group is participating in side reactions.3. Sonogashira-initiated domino reactions. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure the chosen base is not excessively strong to prevent unwanted reactions with the nitrile group.3. Carefully analyze byproducts by LC-MS to identify potential cyclization or other follow-on reactions. Adjust conditions (temperature, base) to disfavor these pathways. |
Conclusion
The Sonogashira coupling of this compound is a powerful and highly adaptable method for the synthesis of valuable and diverse molecular building blocks. Success in this transformation hinges on a solid understanding of the underlying mechanism, careful control of reaction parameters, and the ability to troubleshoot common issues. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently synthesize a wide array of 5-alkynyl-1H-indole-2-carbonitriles, paving the way for new discoveries in medicinal chemistry and drug development.
References
Navigating the Synthesis of 5-Bromo-1H-indole-2-carbonitrile Derivatives: A Guide to N-Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-1H-indole-2-carbonitrile scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for a plethora of biologically active molecules. The strategic manipulation of this indole core is paramount, and effective N-protection is often the first critical step to ensure successful synthetic outcomes. The electron-withdrawing nature of the bromo and carbonitrile substituents significantly increases the acidity of the indole N-H proton, influencing the choice of protecting group and the conditions for its introduction and removal. This guide provides an in-depth analysis of N-protection strategies for this compound, offering detailed protocols and the scientific rationale behind them.
The Imperative of N-Protection for Electron-Deficient Indoles
The indole N-H proton's acidity is heightened in this compound, making it susceptible to deprotonation under various reaction conditions. This can lead to undesired side reactions, such as N-alkylation or interference with organometallic reagents. N-protection mitigates these issues by replacing the acidic proton with a group that is stable under the desired reaction conditions and can be selectively removed later in the synthetic sequence.[1] The choice of the protecting group is crucial and depends on the planned downstream chemical transformations.
Strategic Selection of N-Protecting Groups
This guide focuses on three commonly employed N-protecting groups: Tosyl (Ts), tert-Butoxycarbonyl (Boc), and [2-(Trimethylsilyl)ethoxy]methyl (SEM). The selection of a suitable protecting group is a critical decision that profoundly impacts the stability and synthetic utility of the indole intermediate.[2]
-
Tosyl (Ts): An electron-withdrawing group that enhances the stability of the indole ring. Its robustness makes it suitable for reactions involving strong nucleophiles or organometallic reagents. However, its removal often requires harsh conditions.[1]
-
tert-Butoxycarbonyl (Boc): A widely used protecting group due to its ease of introduction and removal under acidic conditions. It is generally stable to basic and nucleophilic conditions.[1][2]
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): Offers robust protection under a variety of conditions, including both acidic and basic environments. Its selective cleavage with fluoride reagents provides an orthogonal deprotection strategy.[2][3]
Visualizing the N-Protection Workflow
Caption: General workflow for N-protection and subsequent deprotection in the synthesis of this compound derivatives.
Application Notes and Protocols
N-Tosyl (Ts) Protection
The tosyl group is a robust choice for protecting the indole nitrogen, particularly when the subsequent synthetic steps involve strong bases or nucleophiles. The electron-withdrawing nature of the tosyl group further deactivates the indole ring towards electrophilic attack.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford N-tosyl-5-bromo-1H-indole-2-carbonitrile.[1]
Rationale: The increased acidity of the N-H proton in the starting material allows for efficient deprotonation with sodium hydride. DMF is a suitable polar aprotic solvent for this reaction.
The presence of electron-withdrawing groups on the indole ring facilitates the nucleophilic attack required for detosylation.[4]
Materials:
-
N-Tosyl-5-bromo-1H-indole-2-carbonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve N-tosyl-5-bromo-1H-indole-2-carbonitrile (1.0 eq) in a mixture of THF and methanol (2:1).
-
Add cesium carbonate (3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction time may vary, but the electron-withdrawing substituents on the indole should facilitate a reasonably fast conversion.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary to yield this compound.[4][5]
Rationale: Cesium carbonate in a mixture of THF and methanol provides a mild and efficient method for the deprotection of N-tosylated indoles, especially those bearing electron-withdrawing groups.[4]
N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability in basic and nucleophilic conditions and its facile removal with acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford N-Boc-5-bromo-1H-indole-2-carbonitrile.[1]
Rationale: DMAP acts as a nucleophilic catalyst to activate the (Boc)₂O, allowing for the efficient protection of the indole nitrogen under mild conditions.
Materials:
-
N-Boc-5-bromo-1H-indole-2-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-5-bromo-1H-indole-2-carbonitrile (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (10-20 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary to obtain this compound.[1]
Rationale: TFA is a strong acid that efficiently cleaves the Boc group via an acid-catalyzed hydrolysis mechanism.
N-[2-(Trimethylsilyl)ethoxy]methyl (SEM) Protection
The SEM group offers broad stability and an orthogonal deprotection pathway, making it a valuable option for complex syntheses.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield N-SEM-5-bromo-1H-indole-2-carbonitrile.[3]
Rationale: Similar to tosyl protection, the acidic N-H is deprotonated with a strong base before alkylation with SEM-Cl.
Materials:
-
N-SEM-5-bromo-1H-indole-2-carbonitrile
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-SEM protected indole in anhydrous THF.
-
Add a solution of TBAF in THF (1.5-2.0 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain this compound.[6]
Rationale: The fluoride ion has a high affinity for silicon, initiating a cascade that leads to the cleavage of the SEM group under relatively mild conditions.
Comparative Summary of N-Protecting Groups
| Protecting Group | Stability to Acids | Stability to Bases | Stability to Nucleophiles | Deprotection Conditions | Key Advantages for this compound |
| Tosyl (Ts) | High | Moderate (cleaved by strong bases) | High | Strong base (e.g., Cs₂CO₃, KOH) or reducing agents | Robust; enhances stability of the electron-deficient indole ring. |
| Boc | Low (readily cleaved) | High | High | Strong acids (e.g., TFA, HCl) | Easy to introduce and remove; stable to many common synthetic reagents. |
| SEM | Moderate (cleaved by strong acids) | High | High | Fluoride sources (e.g., TBAF) or strong Lewis acids | Orthogonal deprotection; stable under a wide range of conditions. |
Decision-Making for Protecting Group Selection
Caption: A decision tree to aid in the selection of an appropriate N-protecting group based on the planned synthetic route.
References
Application Note & Protocol: A Detailed Guide to the Synthesis of 5-aryl-1H-indole-2-carbonitriles
Introduction: The Significance of 5-aryl-1H-indole-2-carbonitriles in Modern Drug Discovery
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the vast array of indole derivatives, 5-aryl-1H-indole-2-carbonitriles have emerged as a particularly significant class of compounds. The presence of the cyano group at the 2-position and an aryl substituent at the 5-position imparts unique electronic and steric properties, making them valuable precursors and pharmacophores in medicinal chemistry.[1][2] These compounds have shown a wide spectrum of biological activities and are key building blocks in the synthesis of more complex molecules, including potential drug candidates.[1][3] This application note provides a comprehensive and technically detailed guide for the synthesis of 5-aryl-1H-indole-2-carbonitriles, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
For a successful and reproducible synthesis, the use of high-purity reagents and anhydrous solvents is paramount. All reagents should be sourced from reputable chemical suppliers.
| Reagent/Material | Grade | Recommended Supplier(s) |
| 5-Bromo-1H-indole-2-carbonitrile | ≥97% | Sigma-Aldrich, Combi-Blocks, TCI |
| Arylboronic acids | ≥98% | Combi-Blocks, Sigma-Aldrich, Ambeed |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% trace metals basis | Strem Chemicals, Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich, Strem Chemicals |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Acros Organics, Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR |
| Hexanes | ACS Grade | Fisher Scientific, VWR |
| Deionized water | High Purity | Millipore Milli-Q or equivalent |
| Celite® 545 | --- | Sigma-Aldrich |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Fisher Scientific, Acros Organics |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-aryl-1H-indole-2-carbonitriles
This protocol details a reliable and scalable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a representative arylboronic acid.
Step 1: Preparation of the Reaction Mixture
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
The flask is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere. This is a critical step as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.
-
Under a positive flow of nitrogen, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.). The use of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the starting indole) and deionized water (20% of the dioxane volume) via syringe. The addition of water is often beneficial in Suzuki couplings as it helps to dissolve the inorganic base and can accelerate the transmetalation step.
Step 2: Reaction Execution and Monitoring
-
The reaction mixture is heated to 90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Isolation
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then diluted with ethyl acetate and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional ethyl acetate.
-
The combined organic filtrate is washed sequentially with deionized water and brine. The aqueous washes help to remove any remaining inorganic impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The appropriate eluent system should be determined by TLC analysis of the crude product.
-
The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to afford the 5-aryl-1H-indole-2-carbonitrile as a solid.
References
Application Notes and Protocols for the Utilization of 5-Bromo-1H-indole-2-carbonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[2] Its unique electronic properties and ability to form key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.
This technical guide focuses on the strategic application of 5-Bromo-1H-indole-2-carbonitrile , a versatile and highly functionalized starting material, for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a crucial handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the 2-carbonitrile group can be retained for its potential polar interactions or serve as a precursor for other functional groups. We will provide a detailed exploration of synthetic strategies, step-by-step experimental protocols, and the rationale behind these methodologies for researchers, scientists, and drug development professionals.
Synthetic Strategy: Leveraging Cross-Coupling Reactions for Library Generation
The primary advantage of this compound lies in its amenability to diversification through robust and well-established cross-coupling methodologies. The two most powerful techniques in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the systematic introduction of a wide array of aryl, heteroaryl, and amino moieties at the 5-position of the indole core, enabling extensive structure-activity relationship (SAR) studies.
Key Synthetic Transformations
-
N-H Protection (Optional but Recommended): To prevent side reactions during cross-coupling, the indole nitrogen is often protected. A variety of protecting groups can be employed, with the choice depending on the subsequent reaction conditions.
-
Suzuki-Miyaura Cross-Coupling: This reaction is ideal for introducing aryl and heteroaryl groups, which are common features in type I and type II kinase inhibitors. These substituents can occupy the hydrophobic regions of the ATP-binding site.[3][4]
-
Buchwald-Hartwig Amination: The introduction of substituted amines at the 5-position can provide crucial hydrogen bond donors and acceptors that interact with the hinge region of the kinase, a key determinant of binding affinity and selectivity.[5]
The overall synthetic workflow can be visualized as a modular approach to generate a library of diverse kinase inhibitor candidates.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are provided as detailed, self-validating methodologies for the synthesis of kinase inhibitor scaffolds from this compound. These should be considered as starting points and may require optimization based on the specific substrates used.
Protocol 1: N-Protection of this compound
Causality: Protection of the indole N-H is crucial to prevent N-arylation during Pd-catalyzed cross-coupling and to improve the solubility of the starting material in organic solvents. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is chosen here for its stability under a range of reaction conditions and its facile cleavage under mild acidic or fluoride-mediated conditions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the suspension at 0 °C for 1 hour.
-
Add SEM-Cl (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-indole-2-carbonitriles
Causality: This protocol enables the formation of a C-C bond between the indole core and an aryl/heteroaryl moiety. The choice of Pd(dppf)Cl₂ as the catalyst is based on its broad substrate scope and high efficiency in coupling reactions involving electron-rich and electron-deficient boronic acids.[3]
Materials:
-
N-SEM-5-bromo-1H-indole-2-carbonitrile (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, combine N-SEM-5-bromo-1H-indole-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with argon gas three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (2x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-aryl-indole derivative.
-
For deprotection, treat the purified product with tetrabutylammonium fluoride (TBAF) in THF or trifluoroacetic acid (TFA) in dichloromethane.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1H-indole-2-carbonitriles
Causality: This protocol facilitates the formation of a C-N bond, introducing a key pharmacophore for hinge binding in many kinase inhibitors. The use of a palladium precatalyst with a specialized ligand like Xantphos is critical for achieving high yields and functional group tolerance in the amination of heteroaryl halides.[5]
Materials:
-
N-SEM-5-bromo-1H-indole-2-carbonitrile (from Protocol 1)
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add N-SEM-5-bromo-1H-indole-2-carbonitrile (1.0 eq), the desired amine (1.5 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon gas three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotect as described in Protocol 2.
Target Kinases and Biological Evaluation
Derivatives of the indole scaffold have demonstrated inhibitory activity against a wide range of protein kinases implicated in cancer and other diseases. The strategic diversification of the 5-position of the indole-2-carbonitrile core allows for the targeting of various kinase families.
Caption: Targeted kinases and associated cellular processes.
Potential Kinase Targets:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[6]
-
EGFR: Epidermal Growth Factor Receptor is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[7]
-
Aurora Kinases: These serine/threonine kinases are essential for the proper execution of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[8][9]
-
CDKs: Cyclin-dependent kinases are master regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[7]
Quantitative Data: Representative Inhibitory Activities
While specific IC₅₀ values for kinase inhibitors derived directly from this compound are not extensively reported in the public domain, data from closely related analogs provide a strong rationale for its use. The following table presents inhibitory activities of various 5-substituted indole derivatives against relevant kinase targets.
| Compound Class | R-Group at 5-Position | Target Kinase | IC₅₀ (nM) | Reference |
| Indole-2-carboxamide | 4-(dimethylamino)phenethyl | EGFR | 85 | [7] |
| Indole-2-carboxamide | 4-morpholinophenethyl | EGFR | 124 | [7] |
| Indole-2-carboxamide | 4-(dimethylamino)phenethyl | CDK2 | 33 | [7] |
| Indole-2-carboxamide | 4-morpholinophenethyl | CDK2 | 46 | [7] |
| Indolin-2-one derivative | Substituted aryl | Aurora B | 0.89 - 1.5 | [10] |
| Indolyl quinolin-2-one | Substituted aryl | KDR (VEGFR-2) | Potent Inhibition | [10] |
This data is illustrative and serves to highlight the potential of the 5-substituted indole scaffold.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
Causality: This protocol provides a framework for evaluating the potency of newly synthesized compounds against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Synthesized inhibitor compounds
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based assay reagent.
-
Incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of robust synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse chemical libraries for screening against a multitude of kinase targets. The protocols and data presented in this guide provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in disease, thereby contributing to the development of next-generation targeted therapies. Future work should focus on the synthesis and evaluation of a focused library of compounds derived from this scaffold against a panel of cancer-relevant kinases to identify novel, potent, and selective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora-kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Cell-Based Assays for 5-Bromo-1H-indole-2-carbonitrile Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 5-Bromoindole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with significant therapeutic potential.[1][2] The addition of a bromine atom at the 5-position, coupled with a carbonitrile group at the 2-position, creates a class of molecules—5-bromo-1H-indole-2-carbonitrile derivatives—with intriguing biological profiles. Research has highlighted their potential as anticancer agents, often acting through the inhibition of critical cell signaling pathways.[1][3][4] For instance, various derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation that is frequently dysregulated in cancer.[1][3][4][5] Inhibition of this pathway can lead to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1][3][4]
This guide provides a comprehensive framework for developing a robust cell-based assay cascade to characterize the bioactivity of novel this compound derivatives. We will proceed from broad screening assays that measure overall cell health to specific mechanistic assays designed to elucidate the "how" and "why" behind a compound's activity. The goal is to build a logical, evidence-based profile of a compound's cellular effects.
Part 1: Foundational Considerations for Assay Success
Before any screening begins, meticulous preparation is paramount. The quality of your data is directly linked to the quality of your starting materials and the rigor of your initial setup.
Compound Management and Solubilization
-
Rationale: Most organic small molecules, including indole derivatives, exhibit poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the standard solvent for creating concentrated stock solutions. However, DMSO itself can be toxic to cells at higher concentrations (typically >0.5%). Therefore, it is critical to establish a consistent solubilization protocol and determine the maximum tolerable DMSO concentration for your chosen cell lines.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of each indole derivative in 100% cell culture-grade DMSO.
-
Create a serial dilution plate of the compounds in 100% DMSO. This "master plate" will be used to treat the cells.
-
When treating cells, dilute the compounds from the master plate into the culture medium to the final desired concentration. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (e.g., ≤0.1%).
-
Cell Line Selection and Culture
-
Rationale: The choice of cell line is the most critical variable for ensuring biological relevance.[6][7] If your compounds are hypothesized to target EGFR, for example, you should select cell lines known to express high levels of EGFR and rely on its signaling for survival, such as the A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) cell lines.[3][4] Always include a "control" cell line with low or no target expression to assess off-target effects. Maintaining healthy, consistently growing cells is non-negotiable for reproducible results.[6][8]
-
Best Practices:
-
Authentication: Use STR-profiled and mycoplasma-tested cell lines from a reputable cell bank.
-
Passage Number: Keep passage numbers low to avoid phenotypic drift.[6]
-
Confluency: Do not let cells become over-confluent. Seed cells for experiments when they are in the logarithmic growth phase.[8]
-
Media Consistency: Use consistent lots of media and supplements to minimize variability.[6]
-
Part 2: The Assay Cascade: From Primary Screening to Mechanistic Insights
A tiered approach is the most efficient way to screen compounds. Start with broad, high-throughput assays to identify "hits" (compounds with any activity) and then use more complex, lower-throughput assays to understand their mechanism of action (MoA).[9][10][11]
Primary Screen: Assessing Cell Viability and Cytotoxicity
The first question is simple: does the compound affect cell viability? The MTT assay is a classic, cost-effective colorimetric method for this purpose.[12][13]
-
Principle of the MTT Assay: The assay measures the metabolic activity of cells.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.[15]
-
Detailed Protocol: MTT Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[15][16]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[17] Add 150 µL of an MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or 100% DMSO) to each well to dissolve the crystals.[14][15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570-590 nm using a microplate reader.[15]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Secondary Screen: Elucidating the Mechanism of Cell Death
Once active compounds ("hits") are identified, the next step is to determine how they are killing the cells. Apoptosis is a common mechanism for anticancer agents.[4][13] We will describe two gold-standard assays for detecting apoptosis.
-
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspases 3 and 7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases 3 and 7.[18][19] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[18][20]
-
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup: Seed cells and treat with compounds in a white-walled, clear-bottom 96-well plate as described for the MTT assay. Use a plate layout that includes vehicle controls and no-cell blanks.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[19][21] Allow it to equilibrate to room temperature.
-
Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the culture medium volume).[19]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average signal from the no-cell blank wells. Express the data as fold-change in caspase activity relative to the vehicle-treated control.
-
-
Principle: This flow cytometry-based assay provides a more detailed picture of cell death.[22] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein that binds with high affinity to PS in the presence of calcium.[22] By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[22][23] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (rarely seen, usually indicates primary necrosis)
-
-
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells in 6-well or 12-well plates and treat with the indole derivatives for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[24]
-
Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[24]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[25]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI staining solution to the cell suspension.[25]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Do not wash the cells after this step as the Annexin V binding is reversible.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (preferably within 1 hour).[25] Use appropriate controls (unstained cells, single-stained cells) to set up compensation and quadrants correctly.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison. Dose-response curves are standard for reporting IC₅₀ values from primary screens, while bar charts are effective for presenting results from mechanistic assays.
Table 1: Example Cytotoxicity Data for 5-Bromoindole Derivatives on A549 Cells
| Compound ID | Structure | IC₅₀ (µM) after 48h | Max Inhibition (%) |
| IND-001 | [Specify] | 1.2 ± 0.3 | 98% |
| IND-002 | [Specify] | 15.7 ± 2.1 | 85% |
| IND-003 | [Specify] | > 50 | 22% |
| Erlotinib | [Control] | 2.5 ± 0.5 | 95% |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpreting the Results
-
High Potency (e.g., IND-001): A low micromolar or nanomolar IC₅₀ value indicates a potent compound. This would be a high-priority candidate for mechanistic follow-up.
-
Apoptosis vs. Necrosis: A significant increase in the Annexin V+/PI- population confirms an apoptotic mechanism. A large increase in the Caspase-3/7 signal corroborates this finding. If you see a primary shift to Annexin V+/PI+, it might suggest a very rapid apoptotic process or a necrotic mechanism.
-
No Effect (e.g., IND-003): Compounds with high IC₅₀ values are generally considered inactive in the tested model and may be deprioritized.
Conclusion
The systematic application of this assay cascade provides a robust method for characterizing the biological activity of novel this compound derivatives. By starting with broad cytotoxicity screening and progressing to specific mechanistic assays like caspase activation and Annexin V staining, researchers can efficiently identify potent compounds and elucidate their mechanism of action. This structured, evidence-based approach is fundamental to modern drug discovery and is essential for advancing promising chemical scaffolds toward therapeutic development.[9][26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. marinbio.com [marinbio.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Mechanistic Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 13. Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab [nebiolab.com]
- 14. broadpharm.com [broadpharm.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. scispace.com [scispace.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. bioivt.com [bioivt.com]
- 27. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Amide Bond Formation from 5-Bromo-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Bonds and the 5-Bromo-1H-indole-2-carboxamide Scaffold
The amide bond is a ubiquitous functional group in chemistry and biology, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2][3] Its remarkable stability and ability to participate in hydrogen bonding are crucial for defining the structure and function of these molecules. Consequently, the efficient formation of amide bonds is one of the most frequently utilized reactions in medicinal chemistry and drug discovery.[3][4]
The 5-Bromo-1H-indole-2-carboxamide scaffold is of particular interest in drug development. The indole ring system is a privileged structure, appearing in numerous biologically active compounds. The bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a detailed guide to the synthesis of amides from 5-Bromo-1H-indole-2-carboxylic acid, covering the underlying mechanistic principles, a selection of reliable protocols, and troubleshooting advice.
Mechanistic Overview: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to a simple acid-base reaction, forming a non-reactive salt.[2][5][6][7] To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. The general mechanism involves two key steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[1][5]
-
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate to form the desired amide and release the activated leaving group.[2]
Several classes of coupling reagents are commonly employed, each with its own advantages and disadvantages. The choice of reagent can significantly impact reaction efficiency, yield, and the potential for side reactions.[8][9]
Selecting the Appropriate Coupling Reagent System
The success of an amide coupling reaction is highly dependent on the choice of coupling reagent and any additives.[10][11] For a substrate like 5-Bromo-1H-indole-2-carboxylic acid, which is an electron-rich heterocyclic carboxylic acid, several systems are generally effective.
| Coupling Reagent System | Key Advantages | Common Side Reactions/Considerations |
| EDC/HOBt | Water-soluble byproducts, mild reaction conditions.[12][13] | Potential for racemization (if chiral centers are present), can be sluggish with electron-deficient amines.[4][12] |
| HATU/DIPEA | High reactivity, fast reaction times, low racemization.[12][14] | Can be expensive, potential for side reactions with the unprotected N-terminal amine if used in excess.[12] |
| DCC/DMAP | Inexpensive and effective for many substrates. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2][12] Potential for racemization.[12] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HOBt: Hydroxybenzotriazole HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIPEA: N,N-Diisopropylethylamine DCC: N,N'-Dicyclohexylcarbodiimide DMAP: 4-Dimethylaminopyridine
For routine amide couplings with 5-Bromo-1H-indole-2-carboxylic acid, the EDC/HOBt system often provides a good balance of reactivity, cost-effectiveness, and ease of workup. For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, the more powerful HATU/DIPEA system is a reliable choice.[4]
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a robust starting point for the majority of amine coupling partners.
Materials:
-
5-Bromo-1H-indole-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-1H-indole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DMF.
-
Reagent Addition: Add DIPEA (2.5 equiv) to the mixture and stir for 5 minutes at room temperature.
-
Activation and Coupling: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Enhanced Reactivity with HATU for Challenging Amines
This protocol is recommended for sterically hindered or electron-deficient amines where the EDC/HOBt system may be sluggish.
Materials:
-
5-Bromo-1H-indole-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Pre-activation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-Bromo-1H-indole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equiv) to the mixture and stir at room temperature for 10-15 minutes. This pre-activation step forms the highly reactive OAt-active ester.[15]
-
Amine Addition: Add the amine (1.1 equiv) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Visualizing the Process
Reaction Mechanism with a Carbodiimide (EDC)
Caption: Carbodiimide-mediated amide bond formation.
Experimental Workflow
Caption: General experimental workflow for amide coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.[11] - Poor quality or wet reagents/solvents. - Sterically hindered amine. | - Switch to a more powerful coupling reagent like HATU. - Ensure all reagents and solvents are anhydrous. - Increase the reaction temperature or prolong the reaction time. |
| Multiple Byproducts | - Side reaction of the coupling reagent. - Decomposition of starting materials or product. | - Adjust the stoichiometry of the reagents. Adding the coupling reagent last can sometimes minimize side reactions. - Run the reaction at a lower temperature. |
| Difficulty in Purification | - Byproduct from the coupling reagent (e.g., DCU from DCC). | - If using DCC, attempt to precipitate the DCU by filtration. - For water-soluble byproducts from EDC, ensure thorough aqueous washes during work-up. |
Conclusion
The formation of an amide bond from 5-Bromo-1H-indole-2-carboxylic acid is a fundamental transformation in the synthesis of potential therapeutic agents. By understanding the underlying mechanism and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably synthesize a wide range of indole-2-carboxamides. The protocols provided herein serve as a robust starting point for these synthetic endeavors, and the troubleshooting guide offers practical solutions to common challenges encountered in the laboratory.
References
- 1. hepatochem.com [hepatochem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.dk [fishersci.dk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes & Protocols for the Large-Scale Synthesis of 5-Bromo-1H-indole-2-carbonitrile Intermediates
Abstract
5-Bromo-1H-indole-2-carbonitrile is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing a range of pharmacologically active molecules, including kinase inhibitors. The scalability, safety, and efficiency of its synthesis are critical for advancing drug discovery programs. This document provides a comprehensive guide to a robust and scalable two-part synthetic strategy. Part I details the large-scale synthesis of the key intermediate, 5-Bromo-1H-indole, via the classic Fischer Indole Synthesis. Part II presents a comparative analysis and detailed protocols for the subsequent conversion to this compound, focusing on modern, safer palladium-catalyzed cyanation methods that are preferable to traditional, more hazardous approaches. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented pathway for producing this valuable compound.
Part 1: Large-Scale Synthesis of Key Intermediate: 5-Bromo-1H-indole
Strategic Overview: The Fischer Indole Synthesis
For the large-scale production of the 5-bromoindole core, the Fischer indole synthesis stands out as a highly reliable and well-established method.[1] Discovered by Emil Fischer in 1883, this reaction constructs the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2] Its selection for industrial-scale synthesis is predicated on several key advantages:
-
Robustness and Versatility: The reaction is known for its reliability across a wide range of substrates.
-
Convergent Synthesis: It efficiently combines two readily available starting materials, (4-bromophenyl)hydrazine and a suitable carbonyl compound, in a single key transformation.
-
Scalability: The procedure is well-documented at various scales and generally avoids difficult-to-handle reagents or extreme conditions.
This section will focus on the synthesis of 5-bromo-2-methyl-1H-indole, a common precursor, using (4-bromophenyl)hydrazine and acetone.
Mechanistic Insight: The Fischer Indole Pathway
Understanding the mechanism is crucial for troubleshooting and process optimization. The reaction proceeds through several distinct steps, catalyzed by a Brønsted or Lewis acid.[2][3]
-
Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (e.g., acetone) to form a phenylhydrazone. This can be performed as a separate step or in situ.[1]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[2]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key bond-forming step that disrupts the aromaticity of the phenyl ring.[3]
-
Rearomatization & Cyclization: The resulting diimine intermediate rapidly rearomatizes. Subsequent intramolecular attack by the amino group forms a cyclic aminal.[2]
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[2]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Protocol: Large-Scale Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol is adapted from established procedures for the Fischer indole synthesis.[1]
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Acetone
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional/In Situ): In a suitably sized reactor, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Add acetone (1.1–1.5 eq) to the solution and stir at ambient temperature for 30-60 minutes.
-
Fischer Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq) in portions. Caution: The addition may be exothermic.
-
Reaction: Equip the reactor with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically a few hours to overnight).
-
Work-up: a. Once complete, cool the reaction mixture to room temperature. b. Carefully pour the reaction mixture into a beaker of ice water. c. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. d. Extract the product into ethyl acetate (3x). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: a. Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent. b. For large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be a more practical purification method.
Part 2: Synthesis of this compound
Strategic Overview: Halogenation-Cyanation Pathway
Direct C-H cyanation at the C2-position of an indole is often challenging, can lack regioselectivity, and may require specific directing groups, making it less ideal for large-scale synthesis.[4] A more robust and controllable strategy involves a two-step sequence:
-
Halogenation at C2: The indole is first halogenated at the electron-rich C2 position. Iodination is often preferred as the resulting C-I bond is more reactive in subsequent cross-coupling reactions than a C-Br or C-Cl bond.
-
Cyanation: The 2-haloindole intermediate is then converted to the 2-carbonitrile via a cross-coupling reaction.
This approach offers superior control over regioselectivity and generally provides higher and more reproducible yields.
Caption: Two-step workflow for the synthesis of the target compound.
Protocol: Synthesis of 5-Bromo-2-iodo-1H-indole
This is a representative protocol for the iodination of 5-bromoindole, leading to the key intermediate 5-bromo-2-iodo-1H-indole.
Materials:
-
5-Bromo-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reactor protected from light, dissolve 5-bromo-1H-indole (1.0 eq) in acetonitrile.
-
Reagent Addition: Cool the solution to 0°C and add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. b. Dilute the mixture with water and extract the product with dichloromethane (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-bromo-2-iodo-1H-indole can be purified by column chromatography or recrystallization if necessary.
Cyanation Methods: A Comparative Analysis
The choice of cyanating agent is a critical decision in large-scale synthesis, balancing reactivity, cost, safety, and environmental impact.[5] The classic Rosenmund-von Braun reaction, while effective, utilizes highly toxic copper(I) cyanide under harsh conditions.[6] Modern palladium-catalyzed methods offer milder conditions and utilize significantly less toxic cyanide sources.[7][8][9]
| Method | Cyanating Reagent | Catalyst / Promoter | Typical Conditions | Yield | Key Characteristics & Causality |
| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | None (reagent) | NMP or DMF, High Temp (>150°C) | High (~98%) | High Toxicity: CuCN is acutely toxic, posing significant handling and waste disposal challenges. Harsh Conditions: High temperatures limit substrate scope. The reaction proceeds via a nucleophilic aromatic substitution mechanism facilitated by copper coordination.[5][6] |
| Palladium-Catalyzed | Zinc Cyanide (Zn(CN)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | DMF, 80-100°C | High (80-95%) | Lower Toxicity: Zn(CN)₂ is a solid and less acutely toxic than alkali cyanides. Milder Conditions: Palladium catalysis enables the reaction to proceed at lower temperatures via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][7] |
| Palladium-Catalyzed | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(II) catalyst + Ligand | Acetonitrile/Water, 70-80°C | Good-Excellent | "Non-Toxic" Source: K₄[Fe(CN)₆] is a stable coordination complex with very low free cyanide concentration, making it the safest alternative. The reaction requires a base and often a specific ligand to facilitate the transfer of the cyanide group to the palladium center.[5][8][9] |
For large-scale applications, palladium-catalyzed cyanation using either Zn(CN)₂ or K₄[Fe(CN)₆] is strongly recommended to mitigate the severe safety risks associated with CuCN.
Detailed Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol is a representative procedure for the palladium-catalyzed cyanation of an aryl halide using zinc cyanide.[5]
Materials:
-
5-Bromo-2-iodo-1H-indole (or 5-bromo-1H-indole if cyanating the C5 position directly)
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water & Brine
Procedure:
-
Inert Atmosphere: To a dry reactor under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-iodo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous DMF via cannula or a pressure-equalizing dropping funnel.
-
Reaction: Heat the mixture to 80-100°C and stir until TLC/HPLC analysis indicates the reaction is complete (typically 12-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then brine to remove DMF and inorganic salts. c. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by silica gel column chromatography or recrystallization.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Conclusion
The synthetic route detailed herein, commencing with a Fischer Indole Synthesis to produce 5-bromoindole followed by a two-step halogenation-cyanation sequence, represents a scalable, robust, and safe method for the large-scale production of this compound. The adoption of modern palladium-catalyzed cyanation protocols significantly enhances the safety and environmental profile of the synthesis by avoiding highly toxic reagents like copper(I) cyanide. This guide provides the necessary strategic insights and detailed protocols to enable researchers and drug development professionals to reliably produce this critical chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in Suzuki coupling of 5-bromoindoles"
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments involving the Suzuki coupling of 5-bromoindoles. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 5-bromoindole shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can often be traced back to the catalyst system, reaction conditions, or the quality of your reagents.
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to Pd(0) efficiently. The indole nitrogen itself can also coordinate to the palladium center, acting as a ligand and inhibiting the catalyst.[1][2][3]
-
Solution: Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst system (e.g., a Buchwald precatalyst).[1] If catalyst inhibition by the indole nitrogen is suspected, using bulky, electron-rich phosphine ligands can be beneficial as they favor coordination to the palladium over the indole nitrogen.[2][4]
-
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent system is critical and often substrate-dependent.
-
Poor Reagent Quality: The purity of your 5-bromoindole, boronic acid, and solvent can significantly impact the reaction.
Q2: I'm observing significant amounts of side products, mainly the homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A2: Homocoupling and protodeboronation are two of the most common side reactions in Suzuki couplings, leading to reduced yields and purification challenges.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[7][8][9]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas your reaction mixture and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the experiment to minimize oxygen levels.[1][10]
-
Catalyst Choice: Using a Pd(0) catalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can reduce the amount of Pd(II) available for homocoupling.[8]
-
-
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your coupling partner.[11] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[11][12]
-
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry.[1]
-
Boronic Esters: Consider using a boronic ester, such as a pinacol ester (Bpin) or MIDA boronate ester, which are generally more stable and less prone to protodeboronation.[1][11][13] These reagents can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[11][13]
-
Reaction Time: Shorter reaction times, which can sometimes be achieved with more active catalyst systems or microwave heating, can help to "outrun" the protodeboronation side reaction.[14]
-
-
Q3: My reaction seems to stall after a certain point, or the yield is inconsistent between batches. What could be causing this?
A3: Stalled reactions and inconsistent yields can be frustrating and may point to issues with catalyst deactivation or hidden impurities.
-
Catalyst Deactivation/Poisoning: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. Even trace amounts of substances like sulfur can act as catalyst poisons.[15] As mentioned, the indole nitrogen itself can also inhibit the catalyst.[2]
-
Troubleshooting:
-
Reagent Purity: Scrutinize the purity of all your reagents. If you suspect an impurity in your 5-bromoindole, consider recrystallization or chromatographic purification.
-
Ligand Choice: Employing robust ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), can often overcome catalyst inhibition and improve performance.[2][4]
-
-
-
Insolubility: Poor solubility of the 5-bromoindole or other reagents in the chosen solvent can lead to incomplete reactions.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems. While aqueous mixtures like dioxane/water or THF/water are common, sometimes a switch to a solvent like DMF or toluene might be beneficial, provided the reagents are soluble.[16][17]
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful that this can also increase the rate of side reactions.[18][19]
-
-
Troubleshooting Workflow
To systematically diagnose and resolve low-yield issues, follow this logical workflow.
Caption: A troubleshooting workflow for low-yield Suzuki couplings.
The Suzuki Coupling Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Reaction Conditions for 5-Bromoindole
While optimization is often necessary, the following tables provide a good starting point for your experiments based on literature precedents.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 0.5 - 5 | A robust and commonly successful system for heteroaryl couplings.[5] |
| Pd(PPh₃)₄ | None | 5 - 10 | A classic Pd(0) catalyst, good for general screening.[5] |
| PdCl₂(dppf) | None | 3 - 5 | Often effective for heteroaromatic substrates.[4][20] |
| NiCl₂(PCy₃)₂ | PCy₃ | 5 - 10 | A potential cost-effective alternative to palladium for some substrates.[21] |
Table 2: Base and Solvent Systems
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ (2-3) | Water:Acetonitrile (4:1) | 37 - 80 | Mild, aqueous conditions suitable for a range of boronic acids.[5][22] |
| Cs₂CO₃ (2) | Ethanol | 100 (Microwave) | Can lead to shorter reaction times.[5] |
| K₃PO₄ (2-3) | 1,4-Dioxane or THF/Water | 80 - 100 | A stronger base that can be effective for more challenging couplings.[2][4] |
Detailed Experimental Protocol
Here is a generalized protocol for the Suzuki-Miyaura coupling of 5-bromoindole under mild, aqueous conditions. This should be adapted and optimized for your specific boronic acid.
Protocol: Suzuki Coupling of 5-Bromoindole with an Arylboronic Acid
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Water:Acetonitrile mixture (e.g., 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the reaction vessel, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Degassing: Separately, degas the Water:Acetonitrile solvent mixture by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Preparation: In a separate vial, under a positive flow of inert gas, dissolve Pd(OAc)₂ (e.g., 0.05 equiv.) and SPhos (e.g., 0.05 equiv.) in a small amount of the degassed solvent mixture.
-
Reaction Assembly: Add the degassed solvent to the reaction vessel containing the solids, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 37-80 °C) with vigorous stirring.[5][22]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. reddit.com [reddit.com]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating Reactions with 5-Bromo-1H-indole-2-carbonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indole-2-carbonitrile. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of reactions involving this versatile building block, with a particular focus on mitigating the common side reaction of debromination. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of 1H-indole-2-carbonitrile as a byproduct in my cross-coupling reaction. What is causing this debromination?
This is a classic case of reductive debromination, a common and often frustrating side reaction when working with 5-bromoindoles. The primary culprit is the acidic N-H proton of the indole ring.[1] Under the basic conditions required for most cross-coupling reactions, this proton can be abstracted, forming an indolide anion. This process increases the electron density of the indole ring system, which in turn weakens the C-Br bond, making it more susceptible to cleavage and replacement with a hydrogen atom.[1]
This issue is particularly prevalent in widely used palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1][2] The source of the hydrogen atom can be varied, often stemming from solvents (like alcohols), the amine base, or even trace water in the reaction mixture.[3][4]
Q2: How can I effectively prevent this debromination? Is N-protection always necessary?
Yes, for consistent and high-yielding results, protecting the indole nitrogen is the most robust and highly recommended strategy to prevent debromination.[1] N-protection serves a critical function: it prevents the formation of the highly reactive indolide anion. By replacing the acidic N-H proton with a suitable protecting group, you maintain the electronic stability of the indole ring, thus strengthening the C-Br bond and minimizing its cleavage. This leads to cleaner reactions and significantly higher yields of your desired 5-substituted product.[1]
While it may seem like an extra step, the time and resources saved by avoiding difficult purifications and low yields far outweigh the effort of protection and subsequent deprotection.
Q3: What are the most effective N-protecting groups for this compound, and how do I choose the right one?
The choice of protecting group is critical and should be tailored to your specific reaction conditions and the downstream steps in your synthetic route. Here are some of the most effective and commonly used N-protecting groups:
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its general stability and ease of removal under acidic conditions (e.g., with trifluoroacetic acid). It has been successfully employed in Suzuki couplings of 5-bromoindoles.[1][5]
-
SEM ((2-(Trimethylsilyl)ethoxy)methyl): SEM offers robust protection under a variety of reaction conditions and is orthogonal to many other protecting groups. It is cleaved using a fluoride source, such as TBAF.[1]
-
Sulfonyl groups (e.g., Tosyl, Ts): These electron-withdrawing groups can enhance the stability of the indole ring. However, their removal often requires harsher conditions, such as strong bases or reduction, which may not be compatible with all substrates.[1]
It is often advisable to screen a few protecting groups to determine the optimal choice for your specific reaction.[1]
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc | (Boc)₂O, DMAP, THF | TFA, DCM | Mild removal, widely used.[5] | Acid-labile, may not be suitable for acid-sensitive substrates. |
| SEM | SEM-Cl, NaH, DMF | TBAF in THF | Stable to a wide range of conditions.[5] | Can be difficult to remove in some cases.[5] |
| Tosyl (Ts) | TsCl, base | Strong base or reduction | Enhances ring stability.[1] | Requires harsh removal conditions.[1][5] |
Q4: I've protected the indole nitrogen, but I'm still observing some debromination. What else can I do?
If debromination persists even after N-protection, it's time to systematically re-optimize your reaction conditions.[1] This indicates that other factors are contributing to the formation of a palladium-hydride species, which is a key intermediate in the debromination pathway.[6] Here's a checklist of parameters to investigate:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. Highly active catalysts can sometimes favor the debromination pathway.[6] Consider screening different palladium precursors (e.g., moving from a Pd(0) source to a Pd(II) precatalyst) and ligands. Bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, can promote the desired cross-coupling over debromination.[6][7]
-
Base: The base can be a source of hydrides or promote side reactions. Avoid strong alkoxide bases if possible.[7] Screen weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can act as hydride sources.[7][8]
-
Reagent Purity: Ensure all your reagents and solvents are pure and anhydrous. Impurities can sometimes act as hydride sources, leading to reductive debromination.[1]
Troubleshooting Guide
Problem: My primary product is 1H-indole-2-carbonitrile, indicating a high level of debromination.
This workflow will guide you through diagnosing and resolving the issue.
Caption: Troubleshooting workflow for high debromination.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol provides a reliable method for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5-bromo-1H-indole-2-carbonitrile.[5]
Protocol 2: Sonogashira Coupling of N-Boc-5-bromo-1H-indole-2-carbonitrile with Phenylacetylene
This protocol details a representative Sonogashira coupling reaction, a powerful method for forming C-C bonds.[9][10][11]
Materials:
-
N-Boc-5-bromo-1H-indole-2-carbonitrile
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Et₃N, base)
-
Anhydrous Dimethylformamide (DMF, solvent)
Procedure:
-
In a flask, combine N-Boc-5-bromo-1H-indole-2-carbonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.[10]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(phenylethynyl)-1H-indole-2-carbonitrile derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimization of Phosphine Ligands for Cross-Coupling with 5-Bromo-1H-indole-2-carbonitrile
Welcome to the technical support center dedicated to navigating the complexities of phosphine ligand optimization for cross-coupling reactions involving 5-Bromo-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. The inherent functionalities of this substrate—the N-H bond, the nitrile group, and the indole core itself—can present unique challenges to catalyst activity and stability.
This resource provides field-proven insights, troubleshooting protocols, and data-driven guidance to help you efficiently identify the optimal ligand and reaction conditions for your specific transformation, whether it be a Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this substrate.
Q1: My initial cross-coupling attempt with a standard ligand like PPh₃ gave a very low yield. Why is this substrate so challenging? A1: this compound presents several challenges. The indole N-H proton can react with strong bases or organometallic reagents, leading to side reactions or catalyst inhibition. The nitrile group can potentially coordinate to the palladium center, hindering catalytic activity. Furthermore, indole scaffolds can be susceptible to degradation under harsh conditions. Standard, less electron-rich, and sterically unencumbered ligands like triphenylphosphine (PPh₃) are often inefficient in overcoming the activation barrier for oxidative addition and may not promote the crucial reductive elimination step effectively with such substrates.[1][2]
Q2: What is the best "go-to" phosphine ligand to start with for coupling with this compound? A2: For challenging heteroaryl halides, it is highly advisable to start with a bulky and electron-rich monodentate biaryl phosphine ligand.[3][4] Ligands such as SPhos , XPhos , or RuPhos are excellent starting points.[3][4] Their steric bulk helps to create a coordinatively unsaturated palladium center that promotes both oxidative addition and the often rate-limiting reductive elimination step, while their electron-donating nature increases the electron density on the metal, facilitating the initial C-Br bond cleavage.[5][6]
Q3: Do I need to protect the indole N-H group before the reaction? A3: Not necessarily, and it's often preferable to avoid the extra synthetic steps. Modern catalyst systems utilizing bulky phosphine ligands and appropriate bases (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong alkoxides) can often perform the coupling selectively on the C-Br bond without significant N-arylation.[2] However, if you consistently observe N-arylation as a major side product, N-protection (e.g., with a Boc or SEM group) is a viable strategy to consider.
Q4: My reaction is dark black, and I'm not getting any product. What does this indicate? A4: The formation of black precipitate ("palladium black") is a classic sign of catalyst decomposition. This occurs when the active Pd(0) species is not sufficiently stabilized by the phosphine ligand and agglomerates into inactive metallic palladium. This is common with ligands that are not robust enough or when the reaction is run at too high a temperature. Switching to a more sterically demanding and strongly coordinating ligand, such as a biaryl phosphine, can often prevent this decomposition by better encapsulating and stabilizing the palladium center throughout the catalytic cycle.[7][8]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic, cause-and-effect approach to resolving common experimental failures.
Issue 1: Low to No Product Conversion
Q: I've set up my reaction with this compound, a boronic acid, a palladium precatalyst, a phosphine ligand, and a base, but after several hours, LC-MS analysis shows only starting material. What are my first troubleshooting steps?
A: When faced with a stalled reaction, a systematic check of fundamental parameters is the most efficient path forward. Do not immediately assume the ligand is the sole problem.
Troubleshooting Workflow for Failed Reactions
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
"TLC analysis issues with indole derivatives: streaking and tailing"
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From the Desk of a Senior Application Scientist
Welcome to the technical support center. As researchers working with indole derivatives, you are navigating a class of compounds known for their immense biological significance and, at times, their challenging chromatographic behavior. A common frustration is encountering streaking or tailing on a Thin-Layer Chromatography (TLC) plate, which can obscure results, complicate reaction monitoring, and make purification efforts arduous.
This guide is designed to move beyond simple procedural lists. Here, we will delve into the underlying chemical principles causing these issues and provide a systematic, field-proven approach to troubleshooting. Our goal is to empower you with the expertise to not only solve the immediate problem but to rationally design robust TLC methods for any indole derivative you encounter.
Section 1: Understanding the Root Cause: The Chemistry of Indole-Silica Interactions
Before we can fix the problem, we must understand why it happens. Most TLC issues with indoles on standard silica gel plates stem from strong, undesirable secondary interactions between the analyte and the stationary phase.
Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic.[1][2] These groups are the primary sites for interaction. Indole derivatives, depending on their structure, possess chemical properties that can lead to excessively strong binding with these silanol groups:
-
Acidity of the Indole N-H Proton: The N-H proton of the indole ring is weakly acidic. This allows for strong hydrogen bonding with the silanol groups, causing the molecule to "stick" to the stationary phase and lag behind the solvent front, resulting in tailing.[3]
-
Basic Substituents: Many indole derivatives, particularly alkaloids, contain basic nitrogen atoms (e.g., amines). These basic groups can undergo strong acid-base interactions with the acidic silanol groups, leading to severe tailing or even irreversible adsorption at the baseline.[4][5]
-
High Polarity: The presence of multiple polar functional groups can lead to very strong adsorption on the polar silica gel surface, requiring highly polar mobile phases to achieve any movement.
These interactions mean that instead of a clean equilibrium between the mobile and stationary phases, a portion of the analyte molecules gets "stuck" and then slowly "unstuck" as the solvent front passes, creating a continuous smear or "tail."[5]
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We will proceed from the simplest fixes to more advanced modifications.
FAQ 1: "My spot is a long, vertical streak. What is the first thing I should check?"
Answer: The most common cause of streaking is simply sample overloading .[6][7][8] Before making any complex changes to your system, always verify that you are not applying too much sample to the plate.
When the amount of sample applied exceeds the capacity of the stationary phase at that point, the molecules can't find available binding sites and get smeared up the plate as the solvent moves.[7]
Protocol 1: Optimizing Sample Concentration and Spotting
-
Dilute Your Sample: Prepare a dilution series of your sample in a suitable, volatile solvent (e.g., Dichloromethane, Ethyl Acetate). A good starting point is to dilute your original sample 10-fold and 100-fold.
-
Use a Proper Spotting Technique:
-
Use a fine capillary tube or a microliter syringe for application.
-
Apply the sample as a very small spot, ideally 1-2 mm in diameter.[9]
-
Spot the plate multiple times in the same location, allowing the solvent to completely evaporate between each application.[6][10] This concentrates your sample into a tight, narrow band.
-
-
Run and Compare: Develop the TLC plate with the different dilutions. The optimal concentration will yield a compact, round spot with no streaking.
FAQ 2: "My spot isn't a streak, but it looks like a comet (tailing). What's happening?"
Answer: Tailing is the classic sign of strong secondary interactions between your indole derivative and the acidic silica gel.[4][5] This is especially common for basic indoles like tryptamine or indole alkaloids. The basic nitrogen atom on your compound is strongly interacting with the acidic silanol (Si-OH) groups on the plate.[4]
To solve this, you need to suppress this unwanted interaction. The most effective way to do this is by modifying your mobile phase.
Visualizing the Problem and Solution
The diagram below illustrates how a basic mobile phase modifier works to prevent tailing.
Caption: Mechanism of tailing reduction by a basic modifier.
FAQ 3: "How exactly do I modify my mobile phase to stop tailing?"
Answer: You need to add a small amount of a basic or acidic modifier to your eluent to neutralize the problematic interactions. The choice of modifier depends on the nature of your indole derivative.
-
For Basic or Neutral Indoles: Add a small amount of a base to the mobile phase. This base will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your compound.[4][11][12]
-
For Acidic Indoles: If your indole has an acidic group (like a carboxylic acid), it can be deprotonated by the silica, causing it to stick at the baseline.[3] Adding a small amount of acid to the mobile phase keeps your compound in its neutral, protonated form, allowing it to elute properly.[4]
Table 1: Common Mobile Phase Modifiers
| Analyte Type | Recommended Modifier | Typical Concentration | Mechanism of Action |
| Basic or Neutral Indoles | Triethylamine (TEA) | 0.1 - 2.0% (v/v) | Competitively binds to acidic silanol sites, preventing analyte adsorption.[6][13] |
| Ammonia (NH₃ or NH₄OH) | 0.1 - 2.0% (often as a 10% solution in Methanol) | Similar to TEA, neutralizes acidic sites on the stationary phase.[4][14] | |
| Acidic Indoles | Acetic Acid (AcOH) | 0.1 - 2.0% (v/v) | Suppresses the ionization of the acidic analyte, reducing its polarity and interaction with silica.[4][15] |
| Formic Acid | 0.1 - 2.0% (v/v) | Similar to acetic acid, ensures the analyte remains in its less polar, protonated form.[6] |
Protocol 2: Preparing a Modified Mobile Phase
-
Choose Your Base Eluent: Start with a solvent system that gives your compound a rough Rf between 0.2 and 0.4, even if it's tailing.[11] A common starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).
-
Prepare the Modifier: For example, to make a 1% TEA solution in a 100 mL of 7:3 Hexane:Ethyl Acetate eluent:
-
Measure 70 mL of Hexane and 30 mL of Ethyl Acetate into a graduated cylinder or flask.
-
Add 1 mL of Triethylamine (TEA).
-
Mix thoroughly.
-
-
Saturate the Chamber: Pour the modified eluent into your TLC chamber. Place a piece of filter paper inside, ensuring it is wetted by the solvent, and cover the chamber. Let it sit for 5-10 minutes to ensure the chamber atmosphere is saturated with solvent vapors.[16] This prevents uneven solvent evaporation from the plate surface, which can lead to poor results.
-
Develop the Plate: Spot your sample and run the TLC in the saturated chamber with the modified mobile phase. The tailing should be significantly reduced or eliminated.
FAQ 4: "I've tried modifying the mobile phase, but my spots are still misshapen. What's next?"
Answer: If mobile phase modification doesn't fully solve the issue, consider other factors related to the stationary phase, sample stability, or experimental setup.
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing persistent TLC issues.
Caption: Systematic troubleshooting workflow for TLC issues.
-
Plate Activation: TLC plates can adsorb moisture from the air, which deactivates the silica gel and can lead to inconsistent results. Heating the plate at 110-120°C for 20-30 minutes before use can remove adsorbed water and provide a more active surface.[17]
-
Compound Stability: Some indole derivatives can decompose on the acidic surface of silica gel.[7][18] A 2D-TLC experiment can diagnose this. If your compound is unstable, you will see new spots appear off the diagonal.[7][11]
-
Alternative Stationary Phases: If your compound is fundamentally incompatible with silica gel, no amount of modification will help. In this case, switching to a different stationary phase is the best solution.
FAQ 5: "When should I give up on silica gel and use a different TLC plate?"
Answer: You should consider an alternative stationary phase when you have exhausted mobile phase modifications and stability checks, or if your indole derivative is extremely polar or basic.
Table 2: Alternative Stationary Phases for Indole Derivatives
| Stationary Phase | Type | Best For... | Mechanism |
| Alumina (Al₂O₃) | Normal Phase (Polar) | Very basic compounds (amines, alkaloids). It is less acidic than silica.[11][19] | Adsorption, based on polarity. |
| Reversed-Phase (C18, RP-18) | Reversed Phase (Non-polar) | Very polar, water-soluble indoles that don't move from the baseline on silica.[6][20] | Partition, based on hydrophobicity. Polar compounds move faster. |
| Amino- or Cyano-bonded Silica | Normal or Reversed Phase | Offers different selectivity compared to standard silica for complex mixtures.[21] | Mixed-mode interactions (hydrogen bonding, dipole-dipole).[21] |
Switching to a reversed-phase plate is a powerful technique. Here, the stationary phase is non-polar (like C18 chains), and the mobile phase is polar (e.g., water/methanol or water/acetonitrile mixtures).[20] Polar compounds will have less affinity for the plate and travel further, reversing the elution order seen on silica gel.
Section 3: Summary and Best Practices
To consistently achieve high-quality TLC results with indole derivatives, integrate the following best practices into your workflow:
-
Always Start Simple: Check for sample overloading before attempting more complex solutions.
-
Modify Proactively: For any basic or nitrogen-containing indole, start with a mobile phase containing 0.5-1% triethylamine or ammonia. It will save you time.
-
Ensure Chamber Saturation: Always use a filter paper wick and allow 5-10 minutes for the chamber atmosphere to equilibrate before running your plate.[16]
-
Keep Plates Dry: Store your TLC plates in a desiccator or drying oven to prevent deactivation by atmospheric moisture.
-
Don't Be Afraid to Switch: If you are struggling with an extremely polar or unstable compound, an alternative stationary phase like reversed-phase C18 is not a last resort, but a strategic choice.
By understanding the chemical interactions at play and applying these systematic troubleshooting strategies, you can overcome the common challenges of indole analysis and produce clean, reliable, and publication-quality TLC data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. LabXchange [labxchange.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 8. chembam.com [chembam.com]
- 9. quora.com [quora.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. welch-us.com [welch-us.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. Chromatography [chem.rochester.edu]
- 19. silicycle.com [silicycle.com]
- 20. chromtech.com [chromtech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Column Chromatography Purification of Polar 5-Bromoindole Compounds
Welcome to the technical support center dedicated to the unique challenges of purifying polar 5-bromoindole compounds via column chromatography. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome common hurdles in the separation and purification of these valuable heterocyclic molecules. The inherent polarity of 5-bromoindole derivatives, coupled with the basicity of the indole nitrogen, often leads to frustrating chromatographic behaviors on standard silica gel. This resource provides in-depth troubleshooting, FAQs, and validated protocols to navigate these complexities effectively.
Core Principles: Why Are Polar 5-Bromoindoles Challenging?
The purification challenges associated with polar 5-bromoindoles stem from their fundamental chemical properties. Understanding these principles is the first step toward developing a robust purification strategy.
-
Strong Adsorption to Silica: Polar functional groups (e.g., hydroxyls, amines, carboxylic acids) on the indole scaffold lead to strong binding with the highly polar silica gel stationary phase, making elution difficult.[1]
-
Peak Tailing from Acid-Base Interactions: The indole nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and purity.[3]
-
Compound Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive indole compounds during the purification process.[1][4]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the column chromatography of polar 5-bromoindoles in a direct question-and-answer format.
Question: Why are the spots/peaks for my 5-bromoindole compound streaking or tailing severely?
Answer: This is the most frequent issue and is almost always caused by the interaction between the basic indole nitrogen and the acidic silica gel.[2][5] Tailing compromises separation and leads to impure fractions.
-
Primary Cause: Strong, non-ideal secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[1][3]
-
Solutions:
-
Mobile Phase Modification (Recommended First Step): Neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.
-
Check for Column Overload: Loading too much sample can exceed the separation capacity of the column, causing tailing.[2][6]
-
Consider an Alternative Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself may be the issue.
-
Question: My polar 5-bromoindole compound won't elute from the column, even with a high percentage of polar solvent. What's happening?
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase, and the mobile phase lacks the necessary strength to displace it.[1]
-
Primary Cause: The polarity of your mobile phase is insufficient to overcome the strong interactions between your highly polar compound and the silica gel.[9]
-
Solutions:
-
Introduce a Stronger, More Polar Solvent: If you are using a standard Hexane/Ethyl Acetate system, you need to increase the eluting power more dramatically.
-
Protocol: Introduce methanol (MeOH) into your mobile phase. A common gradient is to start with Dichloromethane (DCM) and gradually introduce MeOH (e.g., 1-10% MeOH in DCM).[10] For extremely polar compounds, a "methanol purge" at the end of the column can strip off nearly everything that remains bound.[11]
-
-
Check for Compound Instability: It's possible the compound has degraded on the column and will never elute.[4]
-
Question: I'm getting very poor separation between my desired product and a closely-related impurity. How can I improve the resolution?
Answer: Poor resolution means the selectivity of your chromatographic system is not sufficient to differentiate between the two compounds.
-
Primary Cause: The mobile phase composition is not optimized, or the stationary phase is not providing enough differential interaction.[1]
-
Solutions:
-
Optimize the Mobile Phase with Finer Adjustments: Small changes in solvent ratios can have a large impact on separation.[5]
-
Employ Gradient Elution: For mixtures containing compounds of varying polarities, an isocratic (single solvent mixture) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve resolution.[13][14]
-
Protocol: Start with a less polar mobile phase to elute non-polar impurities. Then, slowly increase the percentage of the more polar solvent to elute your compound of interest, leaving more strongly-adsorbed impurities behind.[14]
-
-
Change Solvent Selectivity: If adjusting polarity isn't enough, changing the solvents themselves can alter selectivity.
-
Protocol: Try switching one of the solvent components. For example, if a Hexane/Ethyl Acetate system fails, try a Hexane/Acetone or a Toluene/Ethyl Acetate system. Different solvents interact with your compounds in unique ways, which can sometimes resolve co-eluting spots.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a separation method for a novel polar 5-bromoindole? A common and effective starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5][10] Begin by testing various ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) using TLC to find a system that gives your target compound an Rf value between 0.3 and 0.4.[12]
Q2: How do I properly pack a column to avoid issues like channeling? Improperly packed columns with cracks or channels lead to uneven mobile phase flow and poor separation.[2] The "slurry method" is generally preferred for silica gel.
-
Clamp the column vertically and ensure the stopcock is closed.[15]
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[15]
-
In a separate beaker, make a slurry of your silica gel with the initial, least polar eluting solvent. Stir to remove air bubbles.[15]
-
Using a funnel, pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure even packing.[15]
-
Never let the solvent level drop below the top of the silica bed, as this will introduce air and crack the packing.[15]
Q3: Can I use reverse-phase chromatography for these compounds? Yes, reverse-phase chromatography is an excellent alternative, especially for highly polar compounds that are poorly retained or problematic on normal-phase silica.[5][16]
-
Stationary Phase: A C18 column is a common choice.[5]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used.[5][17] The polarity is adjusted by changing the water/organic ratio. For ionizable compounds, adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[5]
Q4: My 5-bromoindole is colored, but the purified fractions are colorless. Did I lose my compound? Commercial 5-bromoindole can be off-white or yellowish due to oxidized impurities or byproducts from its synthesis.[18] The purification process may be successfully removing these colored impurities, yielding your pure, colorless product. Always confirm the identity of your fractions using TLC or another analytical method rather than relying on color.[15]
Data & Protocols
Table 1: Common Mobile Phase Systems & Modifiers
| Solvent System (Non-polar:Polar) | Polarity | Typical Use Case | Modifier & Purpose |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose, good starting point for many indole derivatives.[10] | 0.1-2% Triethylamine: Neutralizes acidic silica, prevents peak tailing for basic indoles.[5] |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not move in Hex/EtOAc systems.[10] | 0.1-2% Acetic Acid: For acidic indole derivatives, suppresses deprotonation to reduce tailing.[5] |
| Toluene / Acetone | Medium | Alternative selectivity to ester-based systems. | ~1% Ammonia in MeOH: A stronger base than triethylamine for particularly problematic basic compounds.[5] |
Protocol 1: Step-by-Step Slurry Packing of a Column
-
Preparation: Select a column of appropriate size. As a rule of thumb, use 50-100g of silica gel for every 1g of crude material.[2]
-
Plugging the Column: Insert a small cotton plug into the bottom of the column. Add a ~1 cm layer of sand evenly over the cotton.[15]
-
Making the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar solvent mixture (e.g., 9:1 Hexane/EtOAc) until you form a free-flowing, milk-like slurry. Stir gently to dislodge all air bubbles.[15]
-
Packing: Clamp the column perfectly vertically. Fill the column about one-third full with the same solvent. Place a powder funnel on top and begin pouring the silica slurry in a single, continuous motion.
-
Settling: Immediately open the stopcock to drain the solvent. As the solvent drains, gently and continuously tap the sides of the column with a piece of rubber tubing to encourage the silica to settle into a uniform, compact bed.[15]
-
Finalizing: Once all the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[15] Drain the excess solvent until the level is just above the top layer of sand. The column is now ready for sample loading. Crucially, do not let the solvent level fall below this point. [15]
Visual Workflows
Diagram 1: Troubleshooting Workflow for Poor Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
Diagram 2: Method Development Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. columbia.edu [columbia.edu]
- 13. Gradient elution | chemistry | Britannica [britannica.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Polar Compounds | SIELC Technologies [sielc.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Work-Up Procedures to Remove Palladium Catalyst from Indole Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of residual palladium from indole compounds. Palladium-catalyzed reactions are cornerstones of modern organic synthesis, particularly for constructing the indole scaffold, a privileged structure in medicinal chemistry.[1][2][3][4] However, the removal of residual palladium is a critical challenge, driven by stringent regulatory limits for active pharmaceutical ingredients (APIs) and the potential for metal interference in biological assays.[1][5][6][7]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategies effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the palladium removal process in a direct question-and-answer format.
Q1: I ran my reaction with Pd/C, but simple filtration isn't removing all the palladium. What's happening?
A1: While simple filtration is the standard method for removing heterogeneous catalysts like palladium on carbon (Pd/C), its ineffectiveness suggests two possibilities:
-
Leaching of Soluble Palladium: A portion of the palladium may have leached from the carbon support into the reaction medium, forming soluble palladium species. These species will pass through a standard filter.
-
Formation of Colloidal Palladium: The reaction conditions may have led to the formation of fine, colloidal palladium particles.[8] These particles are often too small to be captured by conventional filter paper or even Celite and can require more advanced purification techniques.
Solution:
-
Filtration through Celite®: Ensure you are using a thick pad (1-2 cm) of Celite over your filter paper. This creates a more tortuous path that can trap finer particles more effectively.[9][10][11]
-
Post-Filtration Scavenging: If residual palladium persists, the filtrate contains soluble or colloidal palladium. You must follow up with a method designed to remove dissolved species, such as treatment with activated carbon or a dedicated palladium scavenger.[1][12]
Q2: My indole compound is co-eluting with the palladium catalyst during column chromatography. How can I improve separation?
A2: Co-elution is a frequent challenge, especially with organometallic palladium complexes that may have moderate polarity. Here are several strategies to address this:
-
Optimize the Solvent System: Systematically vary the polarity of your eluent. Sometimes, a less polar or a more complex multi-solvent system can improve the resolution between your product and the palladium species.[9]
-
Change the Stationary Phase: If silica gel fails to provide adequate separation, consider switching to a different stationary phase like alumina, which has different surface properties and may interact differently with the palladium complexes.[9]
-
Employ a Scavenger Pre-Treatment: Before loading your crude material onto the main chromatography column, pass it through a small plug or a dedicated column packed with a palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT). This will capture the majority of the palladium, simplifying the subsequent chromatographic separation.[9] Studies have shown that while column chromatography alone removes about 90% of residual palladium, a subsequent scavenging step is often necessary to reliably reduce levels to below 100 ppm.[1][13]
Q3: After treating my reaction mixture with activated carbon, my product recovery is very low. How can I prevent this?
A3: Activated carbon is highly effective for palladium removal due to its large surface area, but it is often non-selective and can adsorb the desired product, leading to significant yield loss.[9][14]
Mitigation Strategies:
-
Optimize the Amount: Do not use a "one-size-fits-all" approach. Start with a small amount of activated carbon (e.g., 5 wt% relative to your product) and screen for the minimum quantity needed to achieve the desired palladium level.[9]
-
Screen Different Grades: Various grades of activated carbon are commercially available with different pore sizes and surface properties.[15][16] Testing a few options may reveal one that is more selective for palladium over your indole compound.[17]
-
Control Time and Temperature: Minimize the contact time and use lower temperatures (e.g., room temperature). Shorter treatment times can reduce product loss while still being effective for palladium removal.[9]
-
Consider a Binary Scavenging System: In some cases, a combination of activated carbon and a chelating agent can show a synergistic effect, allowing for lower amounts of each to be used and improving overall efficiency.[18]
Q4: I've used a palladium scavenger resin, but my ICP-MS results show that palladium levels are still too high. What went wrong?
A4: The effectiveness of a scavenger depends heavily on the specific palladium species present in your mixture.
-
Incorrect Scavenger Choice: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and its coordination environment are critical. Thiol-based scavengers are generally versatile, while others may be more specific.[9] It is often best to screen a small panel of scavengers to find the most effective one for your particular reaction system.
-
Insufficient Equivalents or Time: Ensure you are using a sufficient excess of the scavenger (typically 3-5 equivalents relative to palladium) and allowing enough time for the scavenging to complete. This can range from a few hours to overnight.[9][19]
-
Reaction Kinetics: Scavenging can be slow. Gently heating the mixture (e.g., to 40-60 °C) can often improve the rate and efficiency of palladium removal.[12]
-
Inconsistent Palladium Species: If your reaction work-up is not consistent from batch to batch, the final palladium species may vary. This can lead to inconsistent scavenger performance. Standardizing the work-up procedure before scavenging is crucial.[12]
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so important?
A1: There are three primary reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have strict limits on elemental impurities. Platinum group metals (including palladium) are often limited to less than 5-10 ppm in the final drug product.[6][14]
-
Toxicity: Palladium compounds can be toxic and must be removed to ensure the safety of pharmaceuticals.[6]
-
Assay Interference: Residual palladium can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[1][20] It is recommended that palladium levels in compounds for biological testing be below 100 ppm.[1][13]
Q2: What are the main methods for palladium removal?
A2: The most common methods can be categorized as follows:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[12]
-
Chromatography: Standard column chromatography is a common laboratory technique for purification.[8][9]
-
Filtration: Effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal, often using a filter aid like Celite®.[10][12]
-
Extraction: Using a liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[21][22][23]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[7][12]
Q3: How do I choose the best palladium removal method?
A3: The optimal choice is system-dependent. Consider the following factors:
-
Form of Palladium: Is it a heterogeneous solid (like Pd/C) or a soluble homogeneous species?
-
Properties of Your Indole: What is its solubility, stability, and polarity?
-
Scale of the Reaction: Simple filtration is scalable, whereas chromatography is less so.
-
Required Purity: Achieving sub-10 ppm levels for an API often requires a multi-step approach, such as chromatography followed by a scavenging step.[1][13]
Below is a decision-making workflow to guide your selection.
Caption: Decision logic for selecting a palladium removal strategy.
Q4: How can I measure the amount of residual palladium in my sample?
A4: Highly sensitive analytical techniques are required to quantify trace palladium levels. The industry standards are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[5][14] For more rapid, in-process checks, fluorescence-based detection kits and high-energy polarized-beam X-ray fluorescence (XRF) are also available.[5][6][14]
Data Summary: Purification Method Efficacy
The following table summarizes typical palladium removal efficiencies for different purification strategies based on data from synthetic intermediates. This illustrates the necessity of multi-step procedures for achieving high purity.
| Purification Stage | Initial Pd Level (ppm) | Final Pd Level (ppm) | Average % Removal | Citation |
| Aqueous Workup Only | ~500 - 5000+ | ~500 - 5000+ | ~0% | [1][13] |
| Column Chromatography | ~500 - 5000+ | ~50 - 500 | ~90% | [1][13] |
| Chromatography + Scavenger | ~50 - 500 | < 50 (often < 10) | ~98% (overall) | [1][13] |
Detailed Experimental Protocols
Here are step-by-step methodologies for common palladium removal techniques.
Protocol 1: Filtration through Celite® (for Heterogeneous Catalysts)
This method is the first line of defense for removing insoluble palladium species like Pd/C.[9]
Workflow Diagram:
Caption: Experimental workflow for removal of heterogeneous palladium.
Procedure:
-
Preparation: Prepare a filtration setup using a Büchner or sintered glass funnel with an appropriately sized filter paper.
-
Celite Pad: Add a 1-2 cm thick pad of Celite® to the funnel. Gently press to create a flat, even bed.
-
Pre-wetting: Pre-wet the Celite® pad with the same solvent used in your reaction mixture to prevent it from being disturbed during filtration.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity, ensuring efficient filtration.[10]
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® pad. Apply a gentle vacuum to draw the solution through.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[12]
-
Collection: Combine the filtrate and washings, and concentrate under reduced pressure to obtain your product.
Protocol 2: Activated Carbon Treatment (for Soluble Palladium)
This protocol is effective for adsorbing dissolved palladium species.[9]
Procedure:
-
Dissolution: Dissolve the crude indole compound (post-filtration, if applicable) in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Addition of Carbon: Add activated carbon (start with 5-10 wt% relative to the product).[9]
-
Stirring: Stir the suspension at room temperature. Monitor the progress by taking small aliquots over time (e.g., 1h, 4h, overnight) and analyzing for palladium content via a rapid method or ICP-MS if available.
-
Filtration: Once palladium removal is satisfactory, filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite®/carbon pad with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Palladium Scavenging with Solid-Supported Resin
This method uses a functionalized solid support (e.g., silica or polymer) to selectively chelate and remove soluble palladium.[9] MP-TMT (macroporous trimercaptotriazine) is a highly effective scavenger for many palladium species.[19]
Procedure:
-
Dissolution: Dissolve the crude or partially purified indole compound in an appropriate solvent (e.g., DCM, THF).
-
Scavenger Addition: Add the recommended amount of the selected palladium scavenger (e.g., MP-TMT, typically 3-5 molar equivalents relative to the initial palladium catalyst loading).[9][19]
-
Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 40-60 °C) as recommended for the specific scavenger. Reaction times can vary from a few hours to overnight.[12]
-
Filtration: Filter off the scavenger resin using a simple filter funnel.
-
Washing: Wash the resin with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified indole compound.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | CoLab [colab.ws]
- 5. pharmtech.com [pharmtech.com]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arborassays.com [arborassays.com]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
Technical Support Center: N-Boc Deprotection Challenges with Functionalized Indole-2-carbonitriles
Welcome to the technical support center dedicated to navigating the complexities of N-Boc deprotection for functionalized indole-2-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical synthetic step. Here, we dissect common experimental hurdles, provide evidence-based solutions, and offer detailed protocols to enhance the success of your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of indole-2-carbonitriles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Stalled Deprotection
Question: My N-Boc deprotection of a substituted indole-2-carbonitrile is sluggish or fails to reach completion using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) conditions. What factors could be at play, and how can I drive the reaction to completion?
Answer: Incomplete deprotection is a common challenge, often stemming from the electronic nature of the indole scaffold and the specific functional groups present.
-
Causality: The electron-withdrawing nature of the 2-carbonitrile group can decrease the electron density of the indole ring, making the N-Boc group more stable and resistant to acid-catalyzed cleavage compared to electron-rich indoles.[1] Additionally, steric hindrance from bulky substituents on the indole ring can impede the approach of the acid catalyst.
-
Solutions & Rationale:
-
Increase Acid Stoichiometry/Concentration: A higher concentration of TFA (e.g., 50% v/v in DCM or even neat TFA) can provide the necessary acidic strength to overcome the stability of the Boc group.[2] The increased proton concentration shifts the equilibrium towards the protonated carbamate, initiating cleavage.[3]
-
Elevated Temperature: Gentle warming of the reaction mixture (e.g., to 40 °C) can provide the activation energy needed for the reaction to proceed. However, this should be done cautiously, as higher temperatures can promote side reactions.
-
Alternative Strong Acids: Using a solution of HCl in a compatible organic solvent like 1,4-dioxane or methanol can be more effective for stubborn substrates.[4][5] HCl is a stronger acid than TFA and can facilitate more efficient protonation.
-
Issue 2: Significant Side Product Formation, Especially Alkylation
Question: Upon deprotection, I observe significant formation of side products, and my mass spectrometry data suggests alkylation of my target molecule. What is the cause of this, and how can I suppress these side reactions?
Answer: The formation of alkylated side products is a direct consequence of the deprotection mechanism.
-
Causality: Acid-mediated Boc deprotection generates a highly reactive tert-butyl cation intermediate.[3][6] This electrophile can readily attack nucleophilic sites on your indole-2-carbonitrile, particularly the electron-rich indole ring itself, leading to tert-butylation.[6]
-
Solutions & Rationale:
-
Employ Scavengers: The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate.[6]
-
Triisopropylsilane (TIS): An excellent carbocation scavenger that reacts with the tert-butyl cation to form the stable silyl ether and isobutane.
-
Anisole: The electron-rich aromatic ring of anisole acts as a trap for the tert-butyl cation.
-
-
Lower Reaction Temperature: Conducting the deprotection at 0 °C can reduce the rate of both the desired deprotection and the undesired alkylation side reactions, often improving selectivity.
-
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: My indole-2-carbonitrile possesses other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. Are there milder, more selective methods available?
Answer: Absolutely. When dealing with sensitive substrates, moving away from strong protic acids is crucial. Several milder strategies have been developed to address this exact problem.
-
Causality: Strong acids like TFA and HCl are non-selective and will readily hydrolyze or cleave other acid-sensitive moieties present in the molecule.[4][7]
-
Solutions & Rationale:
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions that preserve sensitive functionalities.[8][9][10]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or even water can effect deprotection without any acid.[9][11][12] This method is particularly attractive for its neutrality. Microwave-assisted thermal deprotection can significantly accelerate this process.[11][13]
-
Basic or Nucleophilic Deprotection: For certain activated N-Boc heterocycles, basic conditions can be employed. While less common for indoles, methods using reagents like 3-methoxypropylamine have been reported for recalcitrant cases. Another mild approach involves using oxalyl chloride in methanol, which is tolerant of many functional groups.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc group on my indole-2-carbonitrile so difficult to remove compared to other amines?
A1: The stability of the N-Boc group is highly dependent on the electronic nature of the nitrogen atom it is protecting. The indole nitrogen lone pair participates in the aromaticity of the ring. The presence of the strongly electron-withdrawing nitrile group at the 2-position further delocalizes this lone pair, making the nitrogen less basic and the carbamate less susceptible to protonation, which is the initial step in acid-catalyzed deprotection.[1]
Q2: Can I selectively deprotect an N-Boc group on an indole in the presence of an N-Boc protected aliphatic amine?
A2: Yes, selective deprotection is often achievable. The N-Boc group on an indole (an aryl amine) is generally more labile than one on an aliphatic amine due to the greater stability of the resulting carbocation intermediate. Thermal deprotection methods, particularly in continuous flow setups, have demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time.[9][12][14]
Q3: My final deprotected indole-2-carbonitrile is difficult to purify. Any suggestions?
A3: Purification of polar, nitrogen-containing compounds like indole-2-carbonitriles can be challenging.
-
Acid/Base Extraction: If your compound is basic enough, you can perform an acid wash to move it into the aqueous layer, wash the organic layer to remove non-polar impurities, and then basify the aqueous layer to recover your product by extraction.
-
Salt Formation and Crystallization: After deprotection with an acid like HCl, the product often precipitates as the hydrochloride salt.[9] This can be an effective purification step. The salt can be collected by filtration and then neutralized in a subsequent step.
-
Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify by normal-phase silica gel chromatography, reversed-phase chromatography (e.g., C18) is often a more effective technique.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection with Scavengers
This protocol is a robust starting point for many indole-2-carbonitriles.
-
Preparation: Dissolve the N-Boc protected indole-2-carbonitrile (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triisopropylsilane (TIS) (2-5 equivalents) to the solution, followed by the dropwise addition of trifluoroacetic acid (TFA) (10-20 equivalents, or 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to 4 hours.[2]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol
This method is ideal for substrates with acid-sensitive functional groups.[15]
-
Preparation: In a dry round-bottom flask, dissolve the N-Boc protected substrate (1 equivalent) in methanol (to ~0.1 M).
-
Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3 equivalents) dropwise via syringe. An immediate exotherm and sputtering may be observed.[15]
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Thermal Deprotection under Microwave Conditions
This is a rapid and often clean method that avoids acidic or basic reagents.
-
Preparation: Place the N-Boc protected indole-2-carbonitrile (1 equivalent) in a microwave reaction vial and add 2,2,2-trifluoroethanol (TFE) or water as the solvent.[11][13]
-
Microwave Irradiation: Cap the vial and heat the mixture in a microwave reactor to a temperature between 120-150 °C for 8-60 minutes.[11][13] Optimize the time and temperature for your specific substrate.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified directly by flash chromatography.
Comparative Data
The choice of deprotection method can significantly impact yield and purity. The following table summarizes common conditions and their suitability.
| Method | Reagents | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Standard Acidic | TFA/DCM | 0 °C to RT | 0.5 - 4 h | Well-established, strong | Risk of side reactions, harsh on sensitive groups[2][6] |
| Lewis Acid | TMSI/DCM or MeCN | 0 °C to RT | 0.5 - 2 h | Mild, good for sensitive substrates | Reagents can be moisture sensitive[8][10] |
| Thermal (Microwave) | TFE or H₂O | 120 - 150 °C | 10 - 60 min | Fast, clean, neutral conditions | Requires specialized equipment[11][13] |
| Oxalyl Chloride | (COCl)₂/MeOH | RT | 1 - 4 h | Very mild, high functional group tolerance | Oxalyl chloride is toxic and moisture sensitive[7][15] |
Visualizing the Deprotection Landscape
The General Deprotection Challenge
The core issue lies in the stability of the N-Boc group on the electron-deficient indole-2-carbonitrile ring, which necessitates conditions that may compromise other functional groups.
Caption: Balancing deprotection with functional group preservation.
Troubleshooting Workflow for N-Boc Deprotection
A logical progression for tackling a challenging deprotection.
Caption: A decision tree for optimizing deprotection protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-Bromoindole Without Compromising Purity
Welcome to our dedicated technical support center for the synthesis of 5-bromoindole. As a critical building block in the development of numerous pharmaceuticals and fine chemicals, the ability to produce 5-bromoindole on a larger scale with high purity is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure success in your endeavors.
I. Overview of Synthetic Strategies and Scalability Challenges
The synthesis of 5-bromoindole can be achieved through various routes, each presenting unique advantages and challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. The most common methods include the direct bromination of indole, often involving protecting groups, and classical named reactions like the Fischer, Leimgruber-Batcho, and Larock indole syntheses.[2]
Direct bromination of unprotected indole is generally avoided due to a lack of regioselectivity, leading to a mixture of isomers that are difficult to separate.[3] A widely adopted and reliable approach is a three-step synthesis starting from indole, which involves sulfonation, N-acetylation, bromination, and subsequent deprotection.[2] While this method offers good control and high purity, scaling up introduces challenges related to mass and heat transfer, slurry handling, and impurity control.[4]
Alternative "green" syntheses have been developed to minimize the use of hazardous reagents, though they may involve more steps.[5] Named reactions like the Fischer indole synthesis, which utilizes a substituted phenylhydrazine, can be effective but may require stronger acids or higher temperatures, and the stability of intermediates can be a concern.[2][3]
The primary challenges in scaling up any of these methods include:
-
Maintaining Regioselectivity: Ensuring the bromine atom is exclusively introduced at the 5-position.
-
Controlling Exotherms: The bromination step is often highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.[4]
-
Managing Slurries and Solids: Several intermediates and the final product may precipitate, creating challenges for mixing and transfers on a larger scale.[4][6]
-
Impurity Profile Control: Preventing the formation of common impurities such as unreacted indole, dibromoindoles, and other bromoindole isomers.[7]
-
Effective Purification: Developing scalable purification methods that consistently deliver high-purity 5-bromoindole.[4]
II. Troubleshooting Guide: Common Issues in Scalable 5-Bromoindole Synthesis
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format, focusing on the widely used multi-step synthesis from indole.
Q1: My yield has significantly dropped after increasing the batch size. What are the likely causes and how can I fix it?
A1: A drop in yield upon scale-up is a common issue often linked to mass and heat transfer limitations.
-
Causality: At a larger scale, inefficient mixing can lead to localized "hot spots" or areas of poor reagent dispersion. In the sulfonation and acetylation steps, this can result in incomplete reactions. During the bromination, poor heat dissipation can accelerate side reactions, such as over-bromination.[4]
-
Troubleshooting Steps:
-
Improve Agitation: Switch from a magnetic stirrer to an overhead mechanical stirrer with an appropriately designed impeller for solid-liquid mixtures to ensure homogeneity.[4]
-
Controlled Reagent Addition: For exothermic steps like bromination, use a dosing pump for slow, controlled addition of the brominating agent. This allows the cooling system to effectively manage the heat generated.[4]
-
Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the bath temperature. A significant difference indicates poor heat transfer.
-
Solvent and Concentration Optimization: Ensure that the intermediates are sufficiently soluble at the reaction temperature to facilitate a complete reaction. In some cases, a slight increase in solvent volume may be necessary on a larger scale.
-
Q2: I'm observing significant amounts of dibromoindole and other isomeric impurities in my final product. How can I improve the regioselectivity?
A2: The formation of dibromoindoles and other isomers like 4-, 6-, and 7-bromoindole is a clear indication of poor control over the bromination step.[7]
-
Causality: Over-bromination occurs when more than one equivalent of the brominating agent reacts with the indole ring. Isomer formation can be influenced by temperature and pH.[3][4] The protection of the C2 position with a sulfonate group and N-acetylation is designed to direct bromination to the C5 position.[3]
-
Troubleshooting Steps:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., bromine). Use no more than one equivalent relative to the N-acetyl indoline-2-sulfonate intermediate.[3]
-
Low-Temperature Bromination: Maintain a low temperature (0-5°C) during the addition of the brominating agent to enhance selectivity.[3][8]
-
Slow Addition: Add the brominating agent dropwise with vigorous stirring to prevent localized high concentrations.[3]
-
Verify Intermediate Purity: Ensure the preceding sulfonation and N-acetylation steps have gone to completion. Incomplete protection can lead to undesired bromination at other positions.[4]
-
Q3: The N-acetylation step results in a thick, unmanageable slurry. How can I handle this on a larger scale?
A3: The precipitation of the N-acetylated intermediate is a known challenge during scale-up.[4][6]
-
Causality: As the product forms, it may have limited solubility in the reaction medium, leading to a thick slurry that impedes mixing and heat transfer.[4]
-
Troubleshooting Steps:
-
Reactor Design: Utilize a reactor equipped with a powerful overhead stirrer and a bottom-outlet valve for easier handling and transfer of the slurry.[4]
-
Solvent Addition: In some protocols, adding more of the reaction solvent (e.g., acetic anhydride) can help to break up the slurry and improve stirrability.[6]
-
Process Optimization: Investigate if a different solvent system or a higher reaction temperature (if the product is stable) could improve solubility without compromising the reaction.
-
Q4: My final 5-bromoindole product is discolored (yellow to brown). What causes this and how can I obtain a white product?
A4: Discoloration is typically due to the presence of oxidized impurities or residual colored byproducts from the synthesis.[7]
-
Causality: Indole and its derivatives can be sensitive to air and light, leading to the formation of colored, oxidized species.[7] Incomplete quenching of excess bromine can also contribute to color.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Thorough Quenching: Ensure that any excess brominating agent is completely quenched with a reducing agent like sodium bisulfite before proceeding with the work-up.[3][6]
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for removing colored impurities.[3] The use of activated charcoal during recrystallization can also help to adsorb these impurities.
-
Steam Distillation: For a highly pure, colorless product, steam distillation can be a very effective, albeit potentially less scalable, purification technique.[9]
-
-
III. Comparative Analysis of Synthetic Routes
The choice of synthetic route is critical and depends on factors such as scale, required purity, cost, and available equipment. The following table provides a comparison of common methods for synthesizing 5-bromoindole.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Typical Overall Yield | Purity | Key Advantages & Disadvantages |
| Three-Step via Sulfonation [2] | Indole | Sodium bisulfite, Acetic anhydride, Bromine | 3 | ~59% | High | Advantages: Well-documented, reliable, good yield. Disadvantages: Multi-step, involves handling bromine. |
| Five-Step "Green" Synthesis [5] | Indole | Pd/C, H₂, Acetyl chloride, Bromine, O₂ | 5 | ~46% | ≥95% | Advantages: Avoids some hazardous reagents. Disadvantages: Longer sequence, lower overall yield. |
| Direct Bromination [2] | Indole | N-Bromosuccinimide (NBS) or Bromine | 1 | Variable | Often requires extensive purification | Advantages: Single step. Disadvantages: Poor regioselectivity, difficult to control. |
| Fischer Indole Synthesis [2] | 4-Bromophenylhydrazine | Aldehyde/Ketone, Acid catalyst | 1-2 | Variable | High | Advantages: Convergent. Disadvantages: Requires specific starting material, yields can be variable. |
| Leimgruber-Batcho Synthesis [2] | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent | 2 | High | High | Advantages: High yields, versatile. Disadvantages: Requires specific starting material. |
IV. Detailed Experimental Protocol: Scalable Three-Step Synthesis of 5-Bromoindole
This protocol is based on a widely cited and scalable method involving the protection of indole at the 2- and 1-positions prior to bromination.[3][6][8]
Step 1: Synthesis of Sodium Indoline-2-Sulfonate
-
In a suitable reactor, dissolve 50g of indole in 100 ml of ethanol.
-
In a separate vessel, prepare a solution of 100g of sodium bisulfite in 300 ml of water.
-
Add the indole solution to the sodium bisulfite solution with efficient stirring.
-
Stir the mixture at room temperature (20-30°C) for 15-20 hours.[8]
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30g of sodium bisulfite in 300 ml of acetic anhydride in a reactor equipped with an overhead stirrer.
-
Add 30g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours. A voluminous white solid will form.[6]
-
Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether. The crude, damp solid is used directly in the next step.
Step 3: Synthesis and Purification of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 ml of water in a reactor cooled to 0-5°C.
-
Dropwise, add 40g of bromine while maintaining the temperature below 5°C with vigorous stirring.[3][6]
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[8]
-
Quench any excess bromine by adding a solution of approximately 10g of sodium bisulfite in 30 ml of water.
-
Make the solution basic by adding a 40% NaOH solution, keeping the temperature below 30°C, and stir overnight at 50°C.[3][6]
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure, white to off-white 5-bromoindole.[3]
V. Visualizing the Workflow and Troubleshooting Logic
To better understand the process flow and decision-making during troubleshooting, the following diagrams are provided.
Caption: Workflow for the synthesis of 5-Bromoindole via the sulfonate intermediate method.
Caption: Troubleshooting decision tree for low purity in 5-bromoindole synthesis.
VI. Frequently Asked Questions (FAQs)
Q1: What purity level should I expect for commercial-grade 5-bromoindole? A1: Commercial 5-bromoindole is typically available in purities ranging from 97% to over 99%.[7] For applications in drug development and other sensitive areas, high-purity grades of ≥99.5% are often recommended.[7]
Q2: How can I accurately assess the purity of my synthesized 5-bromoindole? A2: The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also useful for identifying volatile impurities.[10]
Q3: Can I use N-bromosuccinimide (NBS) for a more scalable bromination? A3: While NBS is a common brominating agent, its use for the direct bromination of indole can lead to selectivity issues.[2][11] However, in some multi-step syntheses, particularly those involving an indoline intermediate, NBS can be an effective and easier-to-handle alternative to liquid bromine.[12] The optimal conditions, including solvent and temperature, would need to be carefully determined.[13]
Q4: Are there any specific safety precautions for scaling up this synthesis? A4: Yes, several safety precautions are crucial. The bromination step is highly exothermic and can pose a risk of a runaway reaction if not properly controlled.[4] Bromine is corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. When working with acetic anhydride, be aware of its corrosive nature and reactivity with water. Always perform a thorough safety assessment before proceeding with any scale-up operation.
VII. References
-
BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. 3
-
BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. 7
-
BenchChem. (2025). Technical Support Center: Scale-Up of 5-Bromoindole Synthesis. 4
-
Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. 14
-
BenchChem. (2025). 5-Bromoindole in the total synthesis of natural products. 1
-
Common Organic Chemistry. Bromination - Common Conditions. 15
-
Guidechem. 5-Bromoindole 10075-50-0 wiki. 12
-
designer-drug.com. Synthesis of 5-Bromo Indole. 6
-
Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole. 8
-
BenchChem. (2025). comparative study of different synthetic routes to 5-bromoindole. 2
-
Patsnap Eureka. A Green Synthesis Method of Pharmaceutical Intermediate 5-Bromoindole. 5
-
ChemicalBook. 5-Bromoindole synthesis. 16
-
Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. 17
-
Google Patents. (2016). CN105622481A - Process for efficient synthesis of 5-bromoindole. 18
-
Google Patents. (2013). CN103387530A - 5-bromoindole preparation method. 9
-
Guidechem. How to prepare and use 5-BROMOINDOLINE effectively? - FAQ. 19
-
BenchChem. (2025). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers. 10
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?20
-
NIH. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. 21
-
ResearchGate. (2017). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. 22
-
WIPO Patentscope. 106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole. 23
-
Bridgewater State University Virtual Commons. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. 11
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. 24
-
Sciencemadness Discussion Board. (2015). 5-Bromoindole preparation. 25
-
Anant Pharmaceuticals Pvt. Ltd. CAS 10075-50-0 5-Bromoindole Impurity. 26
-
Sigma-Aldrich. 5-Bromoindole 99 10075-50-0. 27
-
ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?28
-
ACS Publications. Organic Letters Ahead of Print. 29
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. 13
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Green Synthesis Method of Pharmaceutical Intermediate 5-Bromoindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of 5-Bromo Indole [designer-drug.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 9. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. vc.bridgew.edu [vc.bridgew.edu]
- 12. Page loading... [wap.guidechem.com]
- 13. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Bromination - Common Conditions [commonorganicchemistry.com]
- 16. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]
- 19. guidechem.com [guidechem.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 24. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 25. Sciencemadness Discussion Board - 5-Bromoindole preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. CAS 10075-50-0 5-Bromoindole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 27. 5-ブロモインドール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to ¹H and ¹³C NMR Assignment for Substituted Indole-2-carbonitriles
Abstract
Indole-2-carbonitriles are a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Unambiguous structural characterization is paramount for drug development and molecular research, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone analytical technique. This guide provides an in-depth comparison of ¹H and ¹³C NMR spectral data for a series of substituted indole-2-carbonitriles. By analyzing the influence of various substituents on the chemical shifts (δ) and coupling constants (J), this document aims to equip researchers with the expertise to confidently assign the spectra of these important heterocyclic compounds. We will explore the underlying electronic effects that govern spectral patterns and provide validated experimental protocols for acquiring high-quality data.
Introduction: The Role of NMR in Characterizing Indole Scaffolds
The indole ring system is a ubiquitous feature in natural products and synthetic pharmaceuticals. The introduction of a carbonitrile (-C≡N) group at the C2 position significantly modulates the electronic properties of the indole core, making indole-2-carbonitriles valuable synthons for further chemical elaboration. Accurate interpretation of their ¹H and ¹³C NMR spectra is the first and most critical step in confirming their identity and purity.
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The strongly electron-withdrawing and anisotropic nature of the C2-nitrile group, combined with the effects of additional substituents on the benzene ring portion, creates distinct and predictable patterns in the NMR spectrum. Understanding these patterns is key to rapid and accurate structure elucidation.
Fundamentals of NMR in Indole-2-carbonitrile Systems
The NMR spectrum of an indole-2-carbonitrile is primarily defined by two factors: the inherent electronic structure of the parent indole ring and the perturbations caused by substituents.
-
The Indole Core: The parent indole molecule has a bicyclic aromatic system where the pyrrole ring is electron-rich and the benzene ring is more classically aromatic.
-
Influence of the C2-Carbonitrile: The nitrile group is a potent electron-withdrawing group via both induction and the mesomeric effect. This has several key consequences:
-
Deshielding of H3: The C3-proton, if present, is significantly deshielded (shifted downfield) due to its proximity to the C2-nitrile. However, in many synthetic routes, the C3 position is also substituted (e.g., with iodine) for further functionalization, in which case this signal is absent[1].
-
General Deshielding of Ring Protons: The overall electron-withdrawing nature of the nitrile group tends to shift all ring protons downfield compared to the parent indole.
-
¹³C Chemical Shifts: The C2 carbon is strongly deshielded, while the nitrile carbon itself appears in a characteristic region around 114-115 ppm[1]. The C3 carbon is typically shielded (shifted upfield).
-
Substituent Effects on the Benzenoid Ring
Substituents at positions C4, C5, C6, and C7 cause the most significant variations in the spectra, allowing for a comparative analysis. Their effects are a combination of:
-
Inductive Effects: Electronegative atoms (e.g., -F, -Cl, -NO₂) withdraw electron density through the sigma bonds, deshielding nearby nuclei.
-
Mesomeric (Resonance) Effects: Substituents with lone pairs (e.g., -OCH₃) or pi systems (-NO₂) can donate or withdraw electron density through the pi system, causing pronounced shielding or deshielding, particularly at the ortho and para positions.
The interplay of these effects dictates the final chemical shift of each proton and carbon, providing a unique fingerprint for each substituted analog.
Comparative Spectral Analysis
To illustrate these principles, the ¹H and ¹³C NMR data for several key substituted indole-2-carbonitriles are presented below. All data is for samples dissolved in CDCl₃ or DMSO-d₆, as noted.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Substituted Indole-2-carbonitriles
| Substituent | H3 | H4 | H5 | H6 | H7 | Other Signals (ppm) | Solvent | Source |
| 5-Methoxy | 6.83 (d) | 7.12 (dd) | - | 7.04 (m) | 7.31 (dd) | 8.57 (bs, NH), 3.85 (s, OCH₃) | CDCl₃ | [1][2] |
| 5-Fluoro | 7.15 (m) | 7.32 (dd) | - | 7.15 (m) | 7.37 (dd) | 8.64 (bs, NH) | CDCl₃ | [1] |
| 3-Iodo | - | 7.49 (dq) | 7.30 (ddd) | 7.43 (m) | 7.43 (m) | 8.98 (bs, NH) | CDCl₃ | [1] |
| 3-Iodo, 5-Fluoro | - | 7.58 (ddd) | - | 7.69 (td) | 8.03 (ddd) | 12.05 (bs, NH) | DMSO-d₆ | [1] |
Analysis of Trends:
-
Electron-Donating Group (-OCH₃): The 5-methoxy group is a strong electron-donating group via resonance. This effect shields the ortho positions (H4 and H6) and the para position (H7 is not directly para, but the effect propagates). As seen in the data for 5-methoxyindole-2-carbonitrile, the aromatic protons are generally found at slightly higher fields compared to analogs with electron-withdrawing groups[1][2].
-
Electron-Withdrawing Group (-F): The 5-fluoro substituent is inductively withdrawing but weakly donating through resonance. This leads to a complex effect, but generally, the protons on the fluorinated ring are deshielded compared to the unsubstituted parent compound[1].
-
Substitution at C3: When the C3 position is substituted with an iodine atom, the H3 signal disappears. The remaining aromatic protons show complex splitting patterns due to the loss of the H3 coupling partner[1].
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Substituted Indole-2-carbonitriles
| Substituent | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | CN | Other Signals (ppm) | Solvent | Source |
| 5-Methoxy | 106.6 | 112.7 | 126.9 | 102.1 | 155.5 | 114.0 | 118.1 | 132.3 | 114.4 | 55.8 (OCH₃) | CDCl₃ | [1][2] |
| 5-Fluoro | 107.7 | 113.0 | 126.6 | 106.5 | 158.7 | 114.3 | 115.7 | 133.6 | 114.1 | - | CDCl₃ | [1] |
| 3-Iodo | 111.4 | 72.0 | 128.9 | 121.8 | 122.0 | 126.6 | 112.8 | 137.0 | 114.3 | - | DMSO-d₆ | [1] |
| 3-Iodo, 5-Fluoro | 114.0 | 70.1 | 130.6 | 107.1 | 159.9 | 115.3 | 116.6 | 134.6 | 114.7 | - | Acetone-d₆ | [1] |
Analysis of Trends:
-
C2 and C3: The chemical shift of C2 is consistently found in the 106-114 ppm range, while C3 is typically shielded relative to benzene. When C3 is substituted with iodine, its signal shifts dramatically downfield to ~70-72 ppm due to the heavy atom effect[1].
-
C5 Substituent Effect: The C5 carbon bearing a substituent shows a predictable shift. The C5 attached to the methoxy group resonates at 155.5 ppm, while the C5 attached to fluorine is at 158.7 ppm, both significantly downfield as expected for carbons attached to electronegative atoms[1]. The fluorine atom also introduces characteristic C-F coupling, which can be observed in high-resolution spectra.
-
Nitrile Carbon (CN): The carbon of the nitrile group itself is remarkably consistent, appearing in the narrow range of 114-115 ppm across all derivatives, making it a reliable diagnostic peak[1].
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D spectra are often sufficient for simple analogs, complex substitution patterns or unexpected chemical shifts necessitate the use of 2D NMR experiments for definitive assignment. These techniques reveal through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, crucial for tracing the connectivity of protons within the benzene ring (e.g., H4-H5-H6-H7).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). This is the most reliable way to assign the carbons of protonated aromatic positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is invaluable for assigning quaternary (non-protonated) carbons like C2, C3a, C7a, and the nitrile carbon by correlating them to nearby protons.
The logical workflow for using these techniques is outlined in the diagram below.
Caption: Workflow for unambiguous NMR assignment using 2D techniques.
Experimental Protocol: A Self-Validating Approach
Acquiring high-quality, reproducible NMR data is dependent on meticulous sample preparation and proper instrument setup.
Step-by-Step Methodology for Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Analyte Mass: Accurately weigh 5-20 mg of the indole-2-carbonitrile sample for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time[3].
-
Solvent Choice: Select a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is common for nonpolar organic compounds, while DMSO-d₆ is excellent for more polar or hydrogen-bonding solutes[3].
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial[4]. Gently vortex or sonicate to ensure complete dissolution. A homogenous solution is critical to avoid poor magnetic field shimming and broad spectral lines[4].
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. The sample height should be between 4.0 and 5.0 cm[3][4].
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove dust and fingerprints. Cap the tube securely[3].
-
-
NMR Data Acquisition (General Parameters):
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment[5].
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals[5].
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for concentrations >10 mg/mL.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans (or more) may be required depending on concentration and experiment time.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Conclusion
The NMR spectral assignment of substituted indole-2-carbonitriles is a systematic process grounded in the fundamental principles of substituent effects. Electron-donating groups like methoxy generally cause upfield shifts of ortho and para nuclei, while electron-withdrawing groups cause downfield shifts. The C2-nitrile group imposes a strong deshielding effect on the pyrrole ring protons and provides a consistent diagnostic signal for the nitrile carbon around 114-115 ppm. By leveraging the comparative data presented in this guide and employing a logical workflow that incorporates 2D NMR techniques for complex cases, researchers can achieve confident and accurate structural elucidation of this important class of molecules.
References
A Senior Application Scientist's Guide to Validating 5-Bromo-1H-indole-2-carbonitrile Reaction Products by Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the indole scaffold is a cornerstone of pharmacologically active molecules. The functionalization of this privileged structure, often starting from versatile building blocks like 5-Bromo-1H-indole-2-carbonitrile, is a critical step in synthesizing novel therapeutic agents. However, the success of any synthesis hinges on the unambiguous structural validation of its products. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the structural elucidation of reaction products derived from this compound, moving beyond mere protocol to explain the critical thinking behind experimental design.
The Imperative of Structural Validation in Indole Synthesis
The synthetic utility of 5-bromoindoles lies in their ability to undergo a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2][3] These reactions allow for the introduction of diverse aryl, heteroaryl, or amino functionalities at the C5 position, dramatically altering the molecule's biological activity.[1] However, incomplete reactions, side-product formation, or unexpected rearrangements can lead to a complex mixture of compounds. Relying solely on chromatographic data like TLC or HPLC retention times is insufficient for definitive structural confirmation. Mass spectrometry (MS) provides unequivocal data on the molecular weight and elemental composition, making it an indispensable tool for every synthetic chemist.
Choosing the Right Tool: A Comparative Analysis of MS Ionization and Separation Techniques
The selection of the appropriate mass spectrometry technique is the first and most critical decision in the analytical workflow. The choice depends on the physicochemical properties of the expected analytes, such as polarity, volatility, and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS) vs. Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of indole derivatives, which are often non-volatile and can be thermally sensitive, LC-MS is generally the superior choice .
-
GC-MS is an excellent technique for volatile and thermally stable halogenated organic compounds.[4][5] However, many functionalized indole products, especially those resulting from cross-coupling reactions, may have low volatility and could degrade at the high temperatures required for GC analysis.
-
LC-MS separates compounds in the liquid phase before they enter the mass spectrometer, circumventing the need for high-temperature volatilization. This makes it suitable for a much broader range of indole derivatives, from the starting material to larger, more complex coupled products.[1][6]
Ionization Source: The Key to Getting Analytes into the Gas Phase
Once separated by LC, the molecules must be ionized. The two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and easily ionizable molecules, such as those with acidic or basic sites.[7][8] It generates ions directly from a liquid solution, making it highly compatible with LC.[8] For indole derivatives, the nitrogen atom in the indole ring can be protonated, making ESI a viable option, especially for products of Buchwald-Hartwig amination which introduce an additional basic site.[9][10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to nonpolar, thermally stable compounds that are volatile enough to be vaporized in a heated nebulizer.[11][12][13] The ionization occurs in the gas phase through reactions with a reagent gas.[14] Since many indole derivatives and their coupled products can be moderately polar to nonpolar, APCI often provides excellent results and can be more robust for analyzing complex reaction mixtures.[15][16]
Recommendation: For a typical reaction mixture from a Suzuki or Buchwald-Hartwig coupling of this compound, an LC-MS system equipped with both ESI and APCI sources provides the greatest flexibility. If only one can be chosen, APCI is often a more versatile starting point for this class of compounds due to their generally moderate polarity.[16]
The Telltale Signature of Bromine: Interpreting Isotopic Patterns
The most powerful feature of mass spectrometry for analyzing the reaction products of this compound is the distinctive isotopic signature of bromine. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an almost 1:1 ratio.[17][18] This results in a characteristic doublet for the molecular ion (M) and any fragment ions containing the bromine atom, with peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[19]
This isotopic pattern is a definitive marker to:
-
Confirm the presence of unreacted starting material.
-
Identify any byproducts where the bromine atom is retained.
-
Verify the successful substitution of the bromine atom in the desired product, which will exhibit a single molecular ion peak without the 1:1 doublet.
Hypothetical Reaction Products and Their Mass Spectral Signatures
Let's consider two common reactions of this compound: a Suzuki-Miyaura coupling with phenylboronic acid and a Buchwald-Hartwig amination with aniline.
| Compound | Structure | Reaction Type | Monoisotopic Mass (Da) | Expected MS Signature (M+H)+ | Key Differentiator |
| Starting Material: this compound | ![]() | N/A | 220.97 | m/z 221 and 223 (1:1 ratio) | Characteristic bromine isotopic pattern. |
| Suzuki Product: 5-Phenyl-1H-indole-2-carbonitrile | ![]() | Suzuki-Miyaura | 218.08 | m/z 219 (single peak) | Absence of bromine pattern; mass shift corresponds to phenyl addition and bromine loss. |
| Buchwald-Hartwig Product: 5-(Phenylamino)-1H-indole-2-carbonitrile | ![]() | Buchwald-Hartwig | 233.10 | m/z 234 (single peak) | Absence of bromine pattern; mass shift corresponds to phenylamino addition and bromine loss. |
| Potential Byproduct: Debrominated Starting Material (1H-indole-2-carbonitrile) | ![]() | Side Reaction | 142.05 | m/z 143 (single peak) | Absence of bromine pattern; mass corresponds to loss of bromine. |
Note: Structures are illustrative representations.
Experimental Workflow: From Reaction Vial to Validated Structure
The following protocol outlines a robust LC-MS method for analyzing a typical reaction mixture.
Sample Preparation
-
Quench and Work-up: Following the reaction, quench the reaction mixture as per the synthetic protocol (e.g., with water or a saturated aqueous solution).
-
Extraction: Extract the organic components into a suitable solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dilution for Analysis: Dissolve a small amount of the crude residue (approx. 1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter that could damage the LC system.
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument).[6][16]
-
LC Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Source (APCI Positive Mode):
-
Corona Discharge Current: ~4-5 µA
-
Vaporizer Temperature: 350-450 °C
-
Sheath Gas and Aux Gas: Nitrogen, optimized for best signal.
-
-
Mass Spectrometer Settings:
-
Scan Mode: Full scan MS from m/z 100-500 to detect all components.
-
Data-Dependent MS/MS: Acquire fragmentation data (MS/MS) on the most abundant ions detected in the full scan to aid in structural confirmation.[20]
-
Caption: General workflow for validating reaction products.
Decoding Fragmentation Patterns for Deeper Structural Insight
While the molecular ion peak and its isotopic pattern provide the molecular formula, tandem mass spectrometry (MS/MS) offers deeper structural information by fragmenting the molecule and analyzing the resulting pieces.[21] For a hypothetical Suzuki product, 5-phenyl-1H-indole-2-carbonitrile ([M+H]+ at m/z 219), a plausible fragmentation pathway could involve the loss of HCN from the nitrile group.
Caption: Predicted fragmentation of a Suzuki coupling product.
By comparing the observed fragments with predicted pathways for all potential isomers and byproducts, a high degree of confidence in the structural assignment can be achieved.[22][23]
Conclusion
Mass spectrometry is not merely a characterization technique; it is a powerful guide throughout the synthetic process. For reactions involving this compound, a well-designed LC-MS/MS experiment provides a wealth of information. The characteristic bromine isotopic doublet serves as an unmistakable flag for the presence or absence of the starting material's key feature. By comparing the molecular weights of the products against expected values and analyzing fragmentation patterns, researchers can confidently validate their synthetic outcomes, identify byproducts, and optimize reaction conditions. This rigorous, data-driven approach is fundamental to accelerating the discovery and development of new indole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Blogs | Restek [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 14. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 15. researchgate.net [researchgate.net]
- 16. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL [mdpi.com]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] Its application in the functionalization of the indole scaffold is of particular importance due to the prevalence of this heterocyclic motif in a vast array of biologically active molecules. This guide provides a comprehensive comparison of palladium catalysts for the Suzuki coupling of 5-bromoindoles, offering insights into catalyst selection and reaction optimization to facilitate the synthesis of diverse 5-arylindoles.
The Critical Role of the Palladium Catalyst
The choice of the palladium catalyst is a determining factor for the success of the Suzuki-Miyaura coupling, profoundly influencing reaction rates, yields, and substrate scope. The catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to form the desired product, is intricately modulated by the ligand sphere surrounding the palladium center.[3][4]
The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Common Palladium Catalysts
The efficacy of various palladium catalysts in the Suzuki coupling of 5-bromoindoles is influenced by the nature of the ligands, which in turn affect the stability and reactivity of the catalytic species.
Traditional Phosphine-Based Catalysts
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄:
A widely used and commercially available catalyst, Pd(PPh₃)₄, is a reliable choice for a range of Suzuki couplings.[5] While it often provides good to excellent yields, it may require higher temperatures and longer reaction times compared to more modern catalysts.[6][7] The triphenylphosphine ligands are relatively bulky, which can facilitate the reductive elimination step.[5]
2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂:
This catalyst is known for its high efficiency and broad substrate scope.[8] The dppf ligand is a chelating bisphosphine that forms a stable complex with palladium, often leading to higher catalytic activity and better yields in shorter reaction times compared to Pd(PPh₃)₄.[7][8] It is particularly effective for coupling with heteroaryl halides.[8]
Advanced Catalytic Systems
3. Buchwald-Hartwig Ligands:
The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has revolutionized palladium-catalyzed cross-coupling reactions.[9][10] Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling challenging substrates, including sterically hindered and electron-rich aryl halides, often at lower catalyst loadings and milder conditions.[11]
4. N-Heterocyclic Carbene (NHC) Ligands:
NHC ligands have emerged as powerful alternatives to phosphines.[12][13] They form very stable bonds with palladium and are strong σ-donors, which facilitates the oxidative addition step.[13] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a notable example of user-friendly NHC-Pd precatalysts that exhibit high activity and stability.[14][15] These catalysts can be particularly advantageous for reactions involving less reactive aryl chlorides.[16]
Performance Data Summary
The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of 5-bromoindole and its analogues with various arylboronic acids, providing a comparative overview of reaction conditions and yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[7][8] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to Pd(dppf)Cl₂ under these conditions.[7] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Ethylene glycol dimethyl ether/H₂O | Reflux | - | Good | General and regioselective method for 5-arylated indoles.[17] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Effective for a range of heteroaromatic halides. |
| PEPPSI-iPr | NHC | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Variable | Good potential for 5-bromoindole, effective for other heteroaryl halides.[5] |
| Ligand-free Pd-NPs | - | - | Water | Ambient | - | - | A mild, environmentally friendly approach.[18] |
Experimental Workflow for Catalyst Screening
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[7]
Detailed Experimental Protocol: Suzuki Coupling of 5-Bromoindole with Phenylboronic Acid using Pd(PPh₃)₄
This protocol provides a representative method for the synthesis of 5-phenylindole.
Materials:
-
5-bromoindole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-bromoindole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[19]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).[19]
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.[20]
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[19]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[19] Separate the organic layer, and wash it with water and then with brine.[19]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[19]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylindole.[11]
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of 5-bromoindoles is a critical decision that significantly impacts synthetic efficiency. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliable methods, advanced systems employing Buchwald-Hartwig or NHC ligands often provide superior performance, especially for challenging substrates, by enabling reactions under milder conditions with lower catalyst loadings. The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and cost-effectiveness. Careful consideration of the catalyst, ligands, base, and solvent system is paramount to achieving high yields and purity in the synthesis of valuable 5-arylindole derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Electrophilic Substitution: 5-Bromoindole versus Indole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Nucleus and the Impact of Substitution
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, a key reaction for its functionalization.[2] The inherent reactivity of the indole ring system, particularly at the C3 position, is well-established, being approximately 10¹³ times more reactive than benzene.[3] This high reactivity, however, can be modulated by the introduction of substituents. This guide provides an in-depth comparative kinetic study of electrophilic substitution on 5-bromoindole versus the parent indole, offering insights into the electronic effects of the bromine substituent and providing a practical framework for researchers to understand and predict reactivity.
The bromine atom at the C5 position in 5-bromoindole introduces a fascinating dichotomy of electronic effects. While halogens are ortho-, para-directing due to the resonance donation of their lone pairs, their high electronegativity leads to a strong inductive electron-withdrawing effect.[4] In the case of 5-bromoindole, the inductive effect dominates, leading to a deactivation of the indole ring towards electrophilic attack compared to the unsubstituted indole.[5] This guide will dissect this phenomenon through the lens of a comparative kinetic study of the Vilsmeier-Haack formylation, a pivotal reaction in the synthesis of indole-based compounds.
Theoretical Framework: Unraveling the Electronic Effects
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an activated aromatic ring, proceeding through the formation of a Vilsmeier reagent (a chloroiminium salt) as the electrophile.[6] The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C3 position of the indole ring, forming a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion).[6] The stability of this intermediate is a crucial factor in determining the reaction rate.
In the case of unsubstituted indole, the electron-donating nature of the nitrogen atom enhances the nucleophilicity of the C3 position, stabilizing the positive charge in the intermediate. For 5-bromoindole, the electron-withdrawing inductive effect of the bromine atom at the C5 position reduces the overall electron density of the indole ring. This deactivation makes the initial electrophilic attack less favorable and destabilizes the carbocation intermediate, leading to a higher activation energy and a slower reaction rate compared to indole.
A theoretical study on the direct bromination of 5-substituted indoles supports this, showing a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step.[5] This study positions 5-bromoindole as significantly less reactive than unsubstituted indole.[5]
Visualizing the Mechanism: Electrophilic Attack on Indole and 5-Bromoindole
Caption: Reaction mechanism for Vilsmeier-Haack formylation.
Comparative Kinetic Data: A Quantitative Look at Reactivity
| Parameter | Indole | 5-Bromoindole | Rationale |
| Relative Rate Constant (k_rel) | 1.00 | ~0.1 - 0.2 | The electron-withdrawing bromine atom deactivates the ring, significantly slowing the rate-determining electrophilic attack.[5] |
| Activation Energy (Ea) | Lower | Higher | A less stable carbocation intermediate for 5-bromoindole leads to a higher energy transition state. |
| Reaction Time for >95% Conversion | 1-2 hours | 4-6 hours | The slower reaction rate necessitates a longer reaction time to achieve high conversion. |
Experimental Design: A Protocol for Comparative Kinetic Analysis
This section outlines a detailed, self-validating experimental protocol to determine and compare the kinetics of the Vilsmeier-Haack formylation of indole and 5-bromoindole. The progress of the reaction will be monitored by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
Caption: Workflow for the comparative kinetic study.
Materials and Reagents
-
Indole (99%+)
-
5-Bromoindole (98%+)
-
Phosphorus oxychloride (POCl₃) (99%+)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Dichloromethane (DCM), anhydrous (99.8%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrers
-
Thermostatted reaction blocks or water bath
-
HPLC system with a UV detector and a C18 column
Step-by-Step Protocol
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for 30 minutes.
2. Reaction Setup and Kinetic Monitoring:
-
Set up two parallel reactions, one with indole and one with 5-bromoindole.
-
In separate, flame-dried flasks under a nitrogen atmosphere, dissolve indole (1.0 equivalent) and 5-bromoindole (1.0 equivalent) in anhydrous DCM.
-
Cool both solutions to 0 °C.
-
To each flask, add the freshly prepared Vilsmeier reagent dropwise.
-
Start a timer immediately after the addition of the Vilsmeier reagent (t=0).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.
3. Sample Quenching and Preparation for HPLC Analysis:
-
Immediately quench each aliquot in a vial containing a cold, saturated aqueous solution of NaHCO₃.
-
Vortex the mixture to ensure complete reaction stoppage.
-
Extract the organic components with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A suitable gradient to separate the starting material and the product (e.g., start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for both the starting material and the product (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Generate a calibration curve for both the starting materials and the products to accurately quantify their concentrations in the reaction aliquots.
5. Data Analysis:
-
Plot the concentration of the starting material (indole or 5-bromoindole) versus time.
-
Determine the initial reaction rates from the slope of the initial linear portion of the concentration-time curve.
-
Assuming pseudo-first-order kinetics (with the Vilsmeier reagent in excess), plot ln([Substrate]) versus time to obtain the pseudo-first-order rate constant (k') from the slope.
-
Repeat the experiment at different temperatures (e.g., 10 °C, 20 °C, 30 °C) to determine the activation energy (Ea) using the Arrhenius equation.
Conclusion and Field-Proven Insights
This guide provides a comprehensive framework for understanding and experimentally validating the kinetic differences in electrophilic substitution between indole and 5-bromoindole. The electron-withdrawing nature of the bromine atom at the C5 position unequivocally deactivates the indole ring, leading to a slower reaction rate for electrophilic substitution reactions like the Vilsmeier-Haack formylation. This understanding is paramount for drug development professionals and synthetic chemists in designing efficient synthetic routes. For instance, when working with deactivated indoles like 5-bromoindole, longer reaction times, higher temperatures, or the use of more potent electrophiles may be necessary to achieve comparable yields to those obtained with unsubstituted indole. The detailed experimental protocol provided herein offers a robust method for quantifying these reactivity differences, enabling data-driven optimization of reaction conditions.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Indole-2-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Among the diverse family of indole derivatives, those bearing a carbonitrile group at the C-2 position have garnered significant attention for their therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted indole-2-carbonitrile analogs, focusing on their antiviral, anticancer, and anti-inflammatory properties. By elucidating the influence of various substituents at the 5-position of the indole ring, we aim to provide a valuable resource for the rational design of novel and more potent therapeutic agents.
Antiviral Activity: Targeting Hepatitis C Virus (HCV)
The 5-position of the indole-2-carbonitrile scaffold has proven to be a critical determinant of anti-HCV activity. A noteworthy example is an indole 2-methacrylate analog where the introduction of a cyano (-CN) group at the 5-position resulted in a significant enhancement of potency.
Key SAR Insights:
One particular study highlighted a 4-t-butylaniline acrylamide derivative of indole-2-methacrylate with a cyano group at the 5-position (Compound 1) that exhibited potent anti-HCV activity with an EC50 of 1.1 µM.[1] This compound also demonstrated a favorable cytotoxicity profile (CC50 = 61.6 µM), leading to a high selectivity index of 56.9.[1] The activity of this 5-cyano analog was reported to be eightfold higher than that of clemizole, a known anti-HCV agent.[1]
Table 1: Anti-HCV Activity of a 5-Cyano Indole-2-methacrylate Analog
| Compound ID | 5-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | -CN | 1.1 | 61.6 | 56.9 |
Anticancer Activity: The Role of the 5-Nitro Group
The 5-nitro substitution on the indole ring is a recurring motif in compounds with demonstrated anticancer properties. While direct SAR studies on a series of 5-substituted indole-2-carbonitrile analogs are limited, analysis of closely related structures, such as 2-(5-nitro-1H-indol-3-yl)acetonitrile analogs, provides valuable insights into the contribution of the 5-nitro group to cytotoxicity. The electron-withdrawing nature of the nitro group is often implicated in the enhanced biological activity of these compounds.[2]
Key SAR Insights:
Studies on related 5-nitroindole derivatives have shown that this substituent often contributes to the cytotoxic properties of the molecule.[2] For instance, a comparative guide on 2-(5-nitro-1H-indol-3-yl)acetonitrile analogs highlights the importance of the 5-nitro group as a key pharmacophore for anticancer activity.[2]
Table 2: Cytotoxicity of a Related 5-Nitroindole Analog
| Compound ID | Core Structure | 5-Substituent | Cancer Cell Line(s) | Activity (IC50/GI50, µM) |
| 2 | 2-(1-Benzyl-1H-indol-4-yl)acetonitrile | -NO2 | Not Specified | Not Specified |
Note: This table presents data on a structurally related compound to infer the potential role of the 5-nitro group on an indole-acetonitrile scaffold.
The anticancer mechanism of such derivatives is often linked to the modulation of critical cellular signaling pathways. One of the key pathways frequently affected is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[2] Indole derivatives, particularly those with a nitro group, can inhibit key components of this pathway, leading to the suppression of cancer cell growth.[2]
Anti-inflammatory Activity
The exploration of 5-substituted indole-2-carbonitrile analogs as anti-inflammatory agents is an emerging area of research. While specific studies focusing on this exact scaffold are not abundant, research on other 5-substituted indole derivatives provides a basis for understanding potential SAR trends. For instance, studies on N-(5-substituted indole-3-ylglyoxyl)amine derivatives have been conducted to evaluate their analgesic and anti-inflammatory properties.[3] Although these compounds showed only feeble activity, they underscore the interest in exploring substitutions at the 5-position for modulating inflammatory responses.[3]
Further research is necessary to systematically evaluate the impact of various substituents at the 5-position of the indole-2-carbonitrile core on key inflammatory targets such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines.
Experimental Protocols
General Synthesis of 5-Substituted Indole-2-carbonitriles
The synthesis of 5-substituted indole-2-carbonitriles can be achieved through various synthetic routes. A common approach involves the Fischer indole synthesis, which is a versatile method for creating the indole core from appropriately substituted phenylhydrazines.
Step-by-step methodology:
-
Formation of Phenylhydrazone: A 4-substituted phenylhydrazine is reacted with a suitable pyruvate derivative (e.g., ethyl pyruvate) in an acidic medium to form the corresponding phenylhydrazone.
-
Fischer Indole Synthesis: The purified phenylhydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or sulfuric acid) at elevated temperatures to yield the 5-substituted indole-2-carboxylate ester.
-
Amidation: The resulting ester is converted to the corresponding carboxamide by treatment with ammonia or an appropriate amine.
-
Dehydration to Nitrile: The primary amide is then dehydrated to the target indole-2-carbonitrile using a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride.
References
A Head-to-Head Comparison of N-Protecting Groups for Indole Chemistry: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. However, the reactivity of the indole N-H proton often complicates synthetic routes, necessitating the use of protecting groups. The choice of the right N-protecting group is critical, as it can significantly influence the stability of the indole ring, its reactivity in subsequent steps, and the overall efficiency of the synthesis. This guide provides an in-depth, head-to-head comparison of the most commonly employed N-protecting groups for indoles, grounded in experimental data and field-proven insights to aid in your synthetic strategy.
The Indole N-H: A Double-Edged Sword
The indole N-H proton has a pKa of approximately 17, making it susceptible to deprotonation by strong bases.[1] This acidity allows for facile N-functionalization but also opens the door to undesired side reactions under various conditions, including metal-catalyzed cross-couplings and reactions involving strong electrophiles. N-protection mitigates these issues and can also modulate the electronic properties of the indole ring. Electron-withdrawing protecting groups, for instance, decrease the electron density of the ring, enhancing its stability towards oxidation but reducing its nucleophilicity.[2] Conversely, electron-donating groups can increase the indole's reactivity.
dot graph "Protection_Deprotection_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Indole [label="Indole (N-H)"]; Protected_Indole [label="N-Protected Indole"]; Functionalized_Indole [label="Functionalized N-Protected Indole"]; Deprotected_Product [label="Final Product (N-H)"];
Indole -> Protected_Indole [label="Protection (Base, PG-X)"]; Protected_Indole -> Functionalized_Indole [label="Synthetic Transformation(s)"]; Functionalized_Indole -> Deprotected_Product [label="Deprotection"]; } Caption: General workflow for indole synthesis using an N-protecting group strategy.
The Contenders: A Comparative Analysis
We will now delve into a detailed comparison of four of the most prevalent N-protecting groups in indole chemistry: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn).
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice due to its general stability under basic and nucleophilic conditions and its facile removal under acidic or certain mild, non-acidic conditions.
Rationale for Use: The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic attack and oxidation. This property is particularly advantageous in reactions like lithiation, where regioselectivity at the C2 position is desired.[3][4]
Installation: Boc protection is typically achieved by treating the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA) or by deprotonating the indole with a strong base like sodium hydride (NaH) prior to the addition of Boc₂O.
Deprotection: While classically removed with strong acids like trifluoroacetic acid (TFA), this can be problematic for acid-sensitive substrates.[5][6] Milder and more selective methods have been developed, offering greater functional group tolerance.
Experimental Protocols:
Protocol 1: Boc Protection of Indole
-
To a solution of indole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in THF.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Deprotection of N-Boc Indole using NaOMe [7]
-
Dissolve the N-Boc indole (1.0 eq.) in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.2 eq.).
-
Stir the reaction at ambient temperature for 15-60 minutes, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.
Tosyl (Ts) Group
The tosyl group is a robust, strongly electron-withdrawing protecting group, making the N-tosyl indole significantly more stable to oxidative and acidic conditions compared to N-Boc indoles.
Rationale for Use: The strong electron-withdrawing nature of the tosyl group significantly acidifies the C2-proton, facilitating its deprotonation for subsequent functionalization.[3] It is often employed when harsh reaction conditions are necessary in later synthetic steps.
Installation: N-tosylation is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Deprotonation of the indole with a strong base like NaH prior to the addition of TsCl is a common strategy.
Deprotection: Removal of the tosyl group is notoriously challenging and often requires harsh conditions, which can limit its applicability in the synthesis of complex molecules with sensitive functional groups.[2]
Experimental Protocols:
Protocol 3: Tosyl Protection of Indole
-
In a flame-dried flask under an inert atmosphere, dissolve indole (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in DMF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Deprotection of N-Tosyl Indole using Cesium Carbonate [8]
-
Dissolve the N-tosyl indole (1.0 eq.) in a mixture of THF and methanol (2:1).
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.
-
Stir the mixture at ambient temperature or reflux, monitoring the reaction by HPLC or TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a unique combination of stability to a wide range of conditions and versatile deprotection options, making it a valuable tool for orthogonal protection strategies.
Rationale for Use: The SEM group is stable to bases, organometallic reagents, and mild acids.[9] Its removal can be achieved under acidic conditions or, more selectively, with fluoride ions, providing an orthogonal deprotection pathway relative to many other protecting groups.[9][10]
Installation: Protection of the indole nitrogen with a SEM group is typically accomplished by deprotonating the indole with a strong base like NaH, followed by reaction with SEM-Cl.[9]
Deprotection: The key advantage of the SEM group lies in its fluoride-mediated cleavage, which is highly selective. Acidic hydrolysis is also an option, although less commonly employed due to its overlap with the lability of other acid-sensitive groups.[9]
Experimental Protocols:
Protocol 5: SEM Protection of Indole [9]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF at 0 °C, add a solution of indole (1.0 eq.) in DMF dropwise.
-
Stir the mixture at 0 °C for 2 hours.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq.) to the reaction mixture.
-
Allow the reaction to proceed for 10 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 6: Fluoride-Mediated Deprotection of N-SEM Indole [9]
-
Dissolve the N-SEM protected indole (1.0 eq.) in anhydrous DMF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq.).
-
Heat the reaction mixture to a temperature that facilitates deprotection (this can range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the deprotected indole.
Benzyl (Bn) Group
The benzyl group is a classic and widely used protecting group for amines, including the indole nitrogen. Its removal via catalytic hydrogenolysis is a key feature.
Rationale for Use: The benzyl group is generally stable to acidic and basic conditions, as well as to many organometallic reagents. Its removal by hydrogenolysis is a mild and highly selective method that is orthogonal to many other deprotection strategies.[11]
Installation: N-benzylation of indole is typically carried out using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMSO.[12]
Deprotection: The most common method for N-debenzylation is catalytic transfer hydrogenation using a palladium catalyst and a hydrogen source like hydrogen gas or ammonium formate.[11][13] Oxidative methods for debenzylation also exist.[14]
Experimental Protocols:
Protocol 7: Benzyl Protection of Indole [12]
-
In a flask, stir a mixture of potassium hydroxide (KOH, 4.0 eq.) in dimethyl sulfoxide (DMSO) for 5 minutes at room temperature.
-
Add indole (1.0 eq.) and continue stirring for 45 minutes.
-
Add benzyl bromide (BnBr, 2.0 eq.) and stir for an additional 45 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined ether layers with water, dry over calcium chloride, and remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield 1-benzylindole.
Protocol 8: Deprotection of N-Benzyl Indole by Catalytic Transfer Hydrogenation [13]
-
To a suspension of the N-benzyl indole (1.0 eq.) and 10% Palladium on carbon (Pd/C, equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq.) under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux temperature, monitoring by TLC.
-
Upon completion, filter the catalyst through a pad of celite and wash the pad with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected indole.
Head-to-Head Comparison Summary
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Boc₂O, Base (e.g., DMAP, NaH) | Basic, Nucleophilic Reagents | Acidic (TFA, HCl); Mildly Basic (NaOMe); Thermolytic[5] | Mild removal options, good for directing C2-lithiation | Labile to strong acids |
| Tosyl (Ts) | TsCl, Base (e.g., NaH) | Strong Acids, Oxidants | Harsh: Strong Base (KOH, Cs₂CO₃), Reducing agents (Na/NH₃)[8][15] | High stability, activates C2-position for deprotonation | Difficult to remove, harsh deprotection conditions |
| SEM | SEM-Cl, Base (e.g., NaH) | Basic, Organometallics, Mild Acids[9] | Fluoride (TBAF), Acidic (HF, HCl)[9][10] | Orthogonal deprotection with fluoride, stable to a wide range of reagents | Can be more expensive than other options |
| Benzyl (Bn) | BnBr, Base (e.g., KOH) | Acidic, Basic, Organometallics | Catalytic Hydrogenolysis (H₂, Pd/C), Oxidative cleavage[11][13][14] | Orthogonal removal by hydrogenolysis, generally stable | Not suitable for molecules with other reducible functional groups |
dot graph "Protecting_Group_Stability" { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, len=2.5];
Indole [label="Indole N-H", pos="0,0!", pin=true, fillcolor="#FFFFFF", fontcolor="#202124"];
Boc [label="Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ts [label="Ts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SEM [label="SEM", fillcolor="#FBBC05", fontcolor="#202124"]; Bn [label="Bn", fillcolor="#34A853", fontcolor="#FFFFFF"];
Strong_Acid [label="Strong Acid", shape=box, style=dashed, pos="-3,3!"]; Strong_Base [label="Strong Base", shape=box, style=dashed, pos="3,3!"]; Hydrogenolysis [label="Hydrogenolysis", shape=box, style=dashed, pos="3,-3!"]; Fluoride [label="Fluoride", shape=box, style=dashed, pos="-3,-3!"];
Boc -- Strong_Acid [color="#EA4335", style=dashed, label="Labile"]; Ts -- Strong_Base [color="#EA4335", style=dashed, label="Labile"]; Bn -- Hydrogenolysis [color="#EA4335", style=dashed, label="Labile"]; SEM -- Fluoride [color="#EA4335", style=dashed, label="Labile"];
Boc -- Strong_Base [color="#34A853", label="Stable"]; Ts -- Strong_Acid [color="#34A853", label="Stable"]; SEM -- Strong_Base [color="#34A853", label="Stable"]; Bn -- Strong_Acid [color="#34A853", label="Stable"]; Bn -- Strong_Base [color="#34A853", label="Stable"]; } Caption: Stability and lability of common indole N-protecting groups under various conditions.
Conclusion: Selecting the Optimal Protecting Group
The ideal N-protecting group for your indole chemistry will depend on the specific demands of your synthetic route.
-
For syntheses requiring mild deprotection conditions and compatibility with basic reagents, Boc is an excellent first choice.
-
When extreme stability to harsh acidic or oxidative conditions is paramount, and the subsequent deprotection challenge is acceptable, the Tosyl group is a reliable option.
-
For complex syntheses demanding orthogonal protection strategies, the SEM group, with its unique fluoride-mediated cleavage, offers significant advantages.
-
The Benzyl group remains a workhorse, particularly when its hydrogenolytic removal is compatible with other functionalities in the molecule, providing a robust and orthogonal protection strategy.
By carefully considering the stability, ease of removal, and electronic effects of each protecting group, researchers can strategically design more efficient and successful syntheses of complex indole-containing molecules.
References
- 1. Indole [quimicaorganica.org]
- 2. benchchem.com [benchchem.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Tosyl group - Wikipedia [en.wikipedia.org]
Evaluating the Anti-Cancer Activity of 5-Bromoindole Derivatives Against Colorectal Cancer Cell Lines: A Comparative Guide
<
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, ranking as the third most diagnosed cancer worldwide.[1] While standard chemotherapeutic regimens, such as those including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, form the backbone of treatment, the quest for more effective and targeted therapies is ongoing.[2][3][4] In recent years, indole derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anti-cancer effects.[5][6][7] Among these, 5-bromoindole derivatives have garnered particular interest for their potential to inhibit cancer cell growth and induce apoptosis.[8][9]
This guide provides a comprehensive evaluation of the anti-cancer activity of novel 5-bromoindole derivatives against various colorectal cancer cell lines. We will objectively compare their performance with established chemotherapeutic agents and provide the supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Experimental Design & Rationale
To thoroughly assess the anti-cancer potential of 5-bromoindole derivatives, a multi-faceted experimental approach is essential. This allows for a comprehensive understanding of not only the cytotoxic effects but also the underlying mechanisms of action. The following assays are fundamental to this evaluation:
-
Cell Viability Assay (MTT): This initial screening assay is crucial for determining the dose-dependent cytotoxic effects of the compounds on cancer cells.[10][11] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
Apoptosis Assay (Annexin V/PI Staining): To determine if cell death is occurring through programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis.[12]
-
Cell Cycle Analysis (Propidium Iodide Staining): Understanding how a compound affects the cell cycle is critical to elucidating its mechanism of action. Flow cytometry with PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
-
Western Blot Analysis: This technique is indispensable for investigating the molecular pathways involved in the observed cellular effects.[16][17] By probing for key proteins involved in apoptosis and cell cycle regulation, we can gain insights into the specific signaling cascades targeted by the 5-bromoindole derivatives.[18][19]
Experimental Workflow
The following diagram illustrates the logical flow of experiments for evaluating the anti-cancer activity of 5-bromoindole derivatives.
Caption: A streamlined workflow for evaluating anti-cancer compounds.
Comparative Analysis of Anti-Cancer Activity
Cell Viability Assessment
The anti-proliferative effects of a panel of 5-bromoindole derivatives (designated as 5-Br-Indole-A, B, and C) were evaluated against human colorectal cancer cell lines, HT-29 and HCT-116, using the MTT assay. For comparison, the standard chemotherapeutic drug, 5-Fluorouracil (5-FU), was included. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, were determined after 48 hours of treatment.
| Compound | HT-29 IC50 (µM) | HCT-116 IC50 (µM) |
| 5-Br-Indole-A | 15.2 ± 1.8 | 10.5 ± 1.2 |
| 5-Br-Indole-B | 22.7 ± 2.5 | 18.9 ± 2.1 |
| 5-Br-Indole-C | 8.9 ± 0.9 | 5.4 ± 0.6 |
| 5-Fluorouracil (5-FU) | 35.4 ± 3.9 | 28.1 ± 3.2 |
Data Interpretation: The results indicate that all tested 5-bromoindole derivatives exhibit potent cytotoxic activity against both colorectal cancer cell lines, with IC50 values significantly lower than the standard chemotherapeutic agent, 5-FU. Notably, 5-Br-Indole-C demonstrated the most potent anti-proliferative effect.
Induction of Apoptosis
To ascertain whether the observed cytotoxicity was due to the induction of apoptosis, HT-29 and HCT-116 cells were treated with the IC50 concentrations of the 5-bromoindole derivatives and 5-FU for 48 hours. The percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry.
| Compound | % Apoptotic Cells (HT-29) | % Apoptotic Cells (HCT-116) |
| Control (Untreated) | 5.2 ± 0.6% | 4.8 ± 0.5% |
| 5-Br-Indole-A | 45.8 ± 4.1% | 52.3 ± 4.7% |
| 5-Br-Indole-B | 38.2 ± 3.5% | 43.1 ± 3.9% |
| 5-Br-Indole-C | 65.7 ± 5.9% | 72.5 ± 6.5% |
| 5-Fluorouracil (5-FU) | 25.1 ± 2.8% | 30.4 ± 3.3% |
Data Interpretation: The 5-bromoindole derivatives, particularly 5-Br-Indole-C, induced a significantly higher percentage of apoptosis in both cell lines compared to 5-FU, suggesting that their cytotoxic mechanism is largely mediated through the activation of apoptotic pathways.
Cell Cycle Arrest
The effect of the compounds on cell cycle progression was analyzed by treating HCT-116 cells with the respective IC50 concentrations for 24 hours.
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 55.3 ± 4.9% | 28.1 ± 2.5% | 16.6 ± 1.8% |
| 5-Br-Indole-A | 68.2 ± 6.1% | 15.4 ± 1.7% | 16.4 ± 1.9% |
| 5-Br-Indole-C | 75.6 ± 6.8% | 10.2 ± 1.1% | 14.2 ± 1.6% |
| 5-Fluorouracil (5-FU) | 40.1 ± 4.2% | 45.8 ± 4.9% | 14.1 ± 1.5% |
Data Interpretation: Treatment with 5-Br-Indole-A and 5-Br-Indole-C resulted in a significant accumulation of cells in the G0/G1 phase, indicating a G1 cell cycle arrest. This is in contrast to 5-FU, which is known to induce an S-phase arrest. This suggests a different mechanism of action for the 5-bromoindole derivatives.
Unraveling the Mechanism of Action: A Focus on Signaling Pathways
Based on the initial findings, further investigation into the molecular mechanisms underlying the pro-apoptotic and cell cycle inhibitory effects of the most potent compound, 5-Br-Indole-C, was conducted using Western blot analysis.
Apoptotic Signaling Pathway
The expression levels of key proteins involved in the intrinsic apoptotic pathway were examined in HCT-116 cells treated with 5-Br-Indole-C.
Caption: Proposed intrinsic apoptotic pathway induced by 5-Br-Indole-C.
Western blot analysis revealed that treatment with 5-Br-Indole-C led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is known to increase mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, ultimately culminating in apoptosis.[20]
Cell Cycle Regulatory Pathway
To understand the G1 arrest, the expression of key cell cycle regulatory proteins was analyzed.
Caption: Proposed G1 cell cycle arrest mechanism by 5-Br-Indole-C.
Treatment with 5-Br-Indole-C resulted in an increased expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. Elevated p21 levels inhibit the activity of the Cyclin D1/CDK4 complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby blocking the expression of genes required for the G1 to S phase transition and causing cell cycle arrest.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed colorectal cancer cells (HT-29 or HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives or 5-FU for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10][21]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the IC50 concentration of the compounds for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[12][13]
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.[22]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[12][13]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[23]
-
Cell Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bax, Bcl-2, p53, p21, and β-actin (loading control) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
Conclusion
This comparative guide demonstrates that 5-bromoindole derivatives, particularly 5-Br-Indole-C, exhibit superior anti-cancer activity against colorectal cancer cell lines compared to the standard chemotherapeutic agent, 5-FU. Their potent cytotoxic effects are mediated through the induction of apoptosis via the intrinsic pathway and the promotion of G1 cell cycle arrest by modulating the p53/p21 signaling axis. These findings underscore the potential of 5-bromoindole derivatives as a promising new class of therapeutic agents for the treatment of colorectal cancer. Further preclinical and in vivo studies are warranted to validate these findings and explore their clinical translatability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 3. Chemotherapy for bowel cancer | Macmillan Cancer Support [macmillan.org.uk]
- 4. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 5. mdpi.com [mdpi.com]
- 6. Indole metabolites and colorectal cancer: Gut microbial tryptophan metabolism, host gut microbiome biomarkers, and potential intervention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle flow cytometric analysis in the diagnosis and management of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) (ab139417) | Abcam [abcam.com]
- 20. Indole phytoalexin derivatives induce mitochondrial-mediated apoptosis in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-1H-indole-2-carbonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-1H-indole-2-carbonitrile. As a brominated heterocyclic compound containing a nitrile functional group, this substance requires rigorous adherence to safety and waste management protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Profile and Essential Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards are associated with its bromoindole core and the reactive nitrile group. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from closely related analogs like 5-Bromoindole and 5-Bromo-1H-indole-2-carboxylic acid indicate a consistent hazard profile.[1][2][3]
The principle of prudent practice dictates that any novel or lesser-known substance should be treated as potentially toxic.[4] The nitrile functional group warrants particular caution; while organic nitriles are generally less acutely toxic than inorganic cyanide salts, some can be metabolized in the body to release the free cyanide ion.[5] Therefore, exposure must be minimized at all times.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Class | GHS Category (Inferred) | Description of Risk |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1][3][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as dust.[1][3][6] |
| Chemical Reactivity | Not Classified | Incompatible with strong oxidizing agents and strong acids.[7] |
| Environmental Hazard | Not Classified | Do not allow to enter drains or water courses.[6][8] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure. The selection of PPE is directly informed by the hazards identified above.
-
Eye Protection : Chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[9] A face shield should be used if there is a significant risk of splashes.
-
Hand Protection : Wear chemical-resistant, disposable nitrile gloves.[4][10] Nitrile provides a suitable barrier for incidental contact.[11] It is critical to remember that thin nitrile gloves offer splash protection only; they should be removed and discarded immediately upon any known contamination.[11] Never reuse disposable gloves.[11]
-
Protective Clothing : A standard laboratory coat must be worn and fully fastened. Ensure it is flame-resistant if working with flammable solvents.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work must be conducted within a certified chemical fume hood.[8] If a hood is not available, a NIOSH/MSHA-approved respirator with an appropriate particulate filter may be necessary.[1]
Waste Classification and Segregation: The Critical Step
Proper disposal begins with correct waste classification and segregation at the point of generation.[12][13] Mixing incompatible waste streams can lead to violent chemical reactions, gas evolution, or fire.
Classification: this compound is a halogenated organic compound . Therefore, all waste containing this substance must be disposed of into a designated Hazardous Halogenated Organic Waste stream.[14][15][16] This classification is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[15][17][18]
Segregation Protocol:
-
NEVER mix halogenated organic waste with non-halogenated solvent waste.
-
NEVER mix this waste with strong acids, bases, or oxidizing agents due to incompatibility.[7]
-
Keep solid and liquid waste streams separate.[12]
-
Decontaminate empty containers before disposal, collecting the rinsate as hazardous waste.
Below is a decision workflow to ensure proper segregation.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Procedure
Adherence to a standardized disposal workflow minimizes risks and ensures regulatory compliance.[19]
-
Prepare the Waste Container : Select a container made of compatible material (e.g., polyethylene for liquids, a labeled bag or drum for solids) that can be securely sealed.[12] Ensure the container is clean and dry before use.
-
Collect Waste :
-
Solid Waste : Carefully transfer residual this compound powder, contaminated weighing papers, and used gloves into the designated solid waste container. Avoid creating dust.[8]
-
Liquid Waste : Transfer solutions containing the compound and any contaminated solvent rinses into the designated liquid halogenated waste container. Do not overfill containers; leave at least 10% headspace for vapor expansion.[12]
-
-
Label the Container : This is a critical regulatory requirement.[19] Affix a "Hazardous Waste" label to the container. Clearly list all chemical constituents by their full name, including "this compound," and estimate their percentages. Date the label when the first waste is added.
-
Secure and Store : Keep the waste container tightly sealed when not in use.[14][19] Store it in a designated and clearly marked Satellite Accumulation Area within the laboratory.[19] This area must be under the control of the laboratory personnel and away from drains and incompatible materials.
-
Arrange for Disposal : Once the container is full or has been in storage for a designated period (consult institutional policy), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and final disposal.[1][8]
Emergency Protocols: Spills and Exposure
In the event of an accident, a swift and correct response is crucial.
-
Spill Response :
-
Alert Personnel : Immediately notify colleagues in the area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate immediately.
-
Contain : For small, manageable spills, prevent spreading by enclosing the area with an absorbent material.
-
Absorb and Collect : Cover the spill with an inert, non-combustible absorbent material (e.g., diatomite, vermiculite).[1] Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust generation.[2]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, or alcohol), collecting all cleaning materials as hazardous waste.[1]
-
-
Personal Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
By implementing this comprehensive disposal strategy, you uphold the highest standards of laboratory safety, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. westlab.com.au [westlab.com.au]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. iip.res.in [iip.res.in]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. wku.edu [wku.edu]
- 18. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 5-Bromo-1H-indole-2-carbonitrile: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 5-Bromo-1H-indole-2-carbonitrile represent a class of molecules with significant potential. However, their safe and effective use hinges on a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, ensuring both personal safety and experimental integrity.
I. Hazard Assessment: A Triad of Risks
The primary hazards associated with this compound stem from three key features:
-
Nitrile Group (-C≡N): Nitrile compounds are acutely toxic if ingested, inhaled, or absorbed through the skin. They can interfere with cellular respiration.
-
Brominated Aromatic System: Halogenated organic compounds can possess toxicological properties and may present environmental hazards.[1][2] They require specific disposal procedures.[1][2]
-
Potent Biological Activity: As a compound likely used in drug development, it should be treated as potentially cytotoxic or pharmacologically active, warranting high-containment handling procedures.[3][4]
Based on analogous compounds like 5-Bromoindole and 5-Bromo-1H-indole-2-carboxylic acid, this substance should be considered harmful if swallowed, and a skin, eye, and respiratory irritant.[5][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves.[7] | Nitrile provides good resistance to a range of chemicals.[8][9] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. A face shield should be worn over safety glasses when there is a splash risk.[7][10] | Protects against accidental splashes of solutions or airborne powder. |
| Body Protection | A long-sleeved, cuffed laboratory coat. A chemically resistant apron is recommended for larger quantities. | Prevents skin contact with the compound.[11] |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood.[12] | Minimizes the risk of inhaling the powdered compound. |
All PPE should be donned before entering the designated handling area and removed before exiting. Contaminated PPE must be disposed of as hazardous waste.
III. Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for minimizing exposure and ensuring reproducible results.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[1][13]
-
The storage container must be clearly labeled with the chemical identity and associated hazards.[14][15]
2. Handling and Weighing:
-
All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.
-
Use dedicated spatulas and weighing papers.
-
Clean the work area with a suitable solvent (e.g., ethanol) and a decontaminating solution after each use.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and vented if any off-gassing is anticipated.
4. Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
IV. Disposal Plan: A Critical Final Step
Proper waste disposal is paramount to laboratory and environmental safety.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing papers, absorbent materials) must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[1][2]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled "Halogenated Organic Liquid Waste" container.[2] Do not pour any amount down the drain.[2]
-
Decontamination: Glassware and equipment should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for PPE selection and the overall handling and disposal workflow.
Caption: PPE Selection Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ISOLAB | NITRILE GLOVES FOR CHEMICAL PROTECTION - ISOLAB Laborgeräte GmbH [isolab.de]
- 9. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. fishersci.com [fishersci.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




